Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
Description
The exact mass of the compound Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-acetamido-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKMAUKQDRAOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063163 | |
| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
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Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3746-67-6 | |
| Record name | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3746-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
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| Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetamido-4-methoxybenzenesulphonyl chloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride. This compound, a key intermediate in organic synthesis, is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This document consolidates available data on its spectroscopic characteristics, safety and handling protocols, and its role in the synthesis of bioactive molecules. Detailed experimental methodologies are provided to facilitate its practical application in a laboratory setting.
Introduction
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride, with the CAS number 3746-67-6, is a substituted aromatic sulfonyl chloride. The presence of the reactive sulfonyl chloride group, along with the acetylamino and methoxy functionalities on the benzene ring, makes it a versatile building block for the synthesis of a variety of sulfonamide derivatives. Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride is presented in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General and Chemical Properties [1]
| Property | Value |
| Chemical Name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- |
| Synonyms | 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride |
| CAS Number | 3746-67-6 |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Appearance | Solid |
| Purity | Typically ≥96% |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 142-145 °C (decomposes) |
| Solubility | General information suggests solubility in polar organic solvents. Specific quantitative data is not readily available. It is expected to react with water.[2] |
Spectroscopic Data
3.1. Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis would be expected to show a molecular ion peak corresponding to the compound's molecular weight.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3300-3500 |
| C=O stretch (amide) | 1630-1695 |
| S=O stretch (sulfonyl chloride) | 1370-1380 (asymmetric), 1180-1190 (symmetric) |
| C-O stretch (ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |
| C-Cl stretch | 600-800 |
| Aromatic C-H stretch | 3000-3100 |
| Aromatic C=C stretch | 1400-1600 |
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule. Predicted chemical shifts are based on the analysis of similar structures.
Table 4: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | ~2.2 | Singlet |
| OCH₃ (methoxy) | ~3.9 | Singlet |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| NH (amide) | 8.0 - 9.0 | Singlet (broad) |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| CH₃ (acetyl) | ~25 |
| OCH₃ (methoxy) | ~56 |
| Aromatic C | 110 - 150 |
| C=O (amide) | ~168 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride and its subsequent use in the preparation of sulfonamides.
4.1. Synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride
This protocol is adapted from general procedures for the chlorosulfonation of activated aromatic rings.[3]
Reaction Scheme:
Materials:
-
2-Acetamidoanisole
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetamidoanisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A significant amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.
4.2. Synthesis of Sulfonamides from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride
This protocol describes a general method for the synthesis of N-substituted sulfonamides.[4]
Reaction Scheme:
Materials:
-
3-(acetylamino)-4-methoxybenzenesulfonyl chloride
-
Primary or secondary amine (1 equivalent)
-
Triethylamine or pyridine (1.5 equivalents)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-(acetylamino)-4-methoxybenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
The 3-(acetylamino)-4-methoxybenzenesulfonyl chloride scaffold is a valuable starting material for the synthesis of various biologically active sulfonamides. The substitution pattern on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
5.1. Carbonic Anhydrase Inhibitors
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5][6] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The structural motif of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride provides a foundation for the design of novel CA inhibitors with potentially improved potency and selectivity for different CA isoforms.
5.2. Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors incorporate a sulfonamide moiety, which can form key hydrogen bonding interactions within the kinase active site. The use of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride allows for the introduction of a substituted phenylsulfonamide group, which can be further functionalized to optimize binding affinity and selectivity for specific kinases.[7][8][9]
Workflow and Pathway Visualization
To illustrate the utility of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride in a drug discovery context, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual signaling pathway.
6.1. Experimental Workflow: Synthesis of a Sulfonamide Library
The following workflow outlines the steps involved in creating a library of diverse sulfonamide compounds for biological screening, starting from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride.
Caption: A typical workflow for the synthesis and screening of a sulfonamide library.
6.2. Conceptual Signaling Pathway: Kinase Inhibition
This diagram illustrates the conceptual mechanism by which a sulfonamide-based inhibitor, potentially synthesized from 3-(acetylamino)-4-methoxybenzenesulfonyl chloride, might interrupt a cellular signaling pathway by targeting a protein kinase.
Caption: A conceptual diagram of kinase inhibition by a sulfonamide derivative.
Safety and Handling
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
3-(Acetylamino)-4-methoxybenzenesulfonyl chloride is a valuable and versatile reagent for the synthesis of sulfonamides with potential applications in drug discovery and development. Its trifunctional nature allows for the creation of diverse molecular architectures for probing biological systems. This technical guide has provided a consolidated resource of its known properties, synthetic methodologies, and potential applications, aiming to support the research and development efforts of scientists in the field. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock [synblock.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: 3-acetylamino-4-methoxybenzenesulfonyl chloride
CAS Number: 3746-67-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key chemical intermediate in pharmaceutical synthesis. It covers its chemical and physical properties, safety and handling, detailed experimental protocols for its synthesis and application, and its role in the development of targeted cancer therapies.
Chemical Identity and Properties
3-acetylamino-4-methoxybenzenesulfonyl chloride is an organic compound valued for its reactive sulfonyl chloride group, which makes it a crucial building block for creating sulfonamide-based molecules.
Table 1: Chemical and Physical Properties
| Property | Value | Citations |
| CAS Number | 3746-67-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1][2][3][4] |
| Molecular Weight | 263.70 g/mol | [1][2][3][4] |
| IUPAC Name | 3-(acetylamino)-4-methoxybenzenesulfonyl chloride | |
| Synonyms | 2-Acetamidoanisole-4-sulfonyl chloride, N-Acetyl-4-methoxymetanilyl chloride, 3-Acetamido-4-methoxybenzene-1-sulfonyl chloride | [2][3][4] |
| Melting Point | 208-215 °C | |
| Boiling Point | 448.6 °C at 760 mmHg | [2] |
| Flash Point | 225.1 °C | [2] |
| Purity (Commercial) | ≥95% | [3] |
Safety and Handling
Hazard Identification:
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, or vapors.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a dry, cool, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture contamination, as sulfonyl chlorides are moisture-sensitive.
Experimental Protocols
Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride
This compound is synthesized via the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). The following is a representative protocol adapted from the synthesis of structurally similar compounds.
Reaction: 2-acetamidoanisole + Chlorosulfonic Acid → 3-acetylamino-4-methoxybenzenesulfonyl chloride
Materials:
-
2-acetamidoanisole
-
Chlorosulfonic acid (excess)
-
Inert solvent (e.g., 1,2-dichloroethane)
-
Crushed ice
-
Water
Procedure:
-
In a round-bottom flask fitted with a mechanical stirrer and an addition funnel, cool an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0-5 °C using an ice bath.
-
Slowly add 2-acetamidoanisole (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 15 °C. The addition should be done in portions to control the exothermic reaction and the evolution of HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction. The reaction is complete when the evolution of HCl gas ceases.
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step should be performed in a fume hood due to the exothermic decomposition of excess chlorosulfonic acid.
-
The solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, will precipitate out of the aqueous solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Application in Drug Synthesis: Key Intermediate for Pazopanib
3-acetylamino-4-methoxybenzenesulfonyl chloride is not a final drug product but a critical intermediate. Its primary utility lies in its ability to react with primary or secondary amines to form a stable sulfonamide linkage, a common motif in many pharmaceuticals. A prominent example of its application is in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[5][6][7][8]
General Protocol for Sulfonamide Formation:
-
Dissolve the amine-containing intermediate (e.g., an amino-pyrimidine derivative for Pazopanib synthesis) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Add a non-nucleophilic base, typically triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude sulfonamide product.
-
The product is then purified, usually by column chromatography on silica gel or by recrystallization.
Relevance in Drug Development: Mechanism of Action
The sulfonamide linkage formed using 3-acetylamino-4-methoxybenzenesulfonyl chloride is a key structural component of Pazopanib. Pazopanib functions as a multi-targeted tyrosine kinase inhibitor by blocking key receptors involved in tumor angiogenesis (the formation of new blood vessels) and cell proliferation.[8]
Key Molecular Targets of Pazopanib:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β)
-
Stem Cell Factor Receptor (c-Kit)
By inhibiting these receptors, Pazopanib effectively cuts off the blood supply to tumors and hinders their growth, making it an effective treatment for renal cell carcinoma and soft tissue sarcoma.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3746-67-6 CAS|3-乙酰氨基-4-甲氧基苯磺酰氯|生产厂家|价格信息 [m.chemicalbook.com]
- 4. CAS 3746-67-6 | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride - Synblock [synblock.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
In-depth Technical Guide: 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Molecular Structure, Synthesis, and Properties of 3-Acetylamino-4-methoxybenzenesulfonyl chloride
This technical guide provides a comprehensive overview of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its molecular structure, physicochemical properties, and a general synthesis protocol. This guide is intended for researchers and professionals in the fields of chemical synthesis and drug development.
Molecular Structure and Properties
3-Acetylamino-4-methoxybenzenesulfonyl chloride, also known as 3-acetamido-4-methoxybenzenesulfonyl chloride, is an organic compound with the chemical formula C₉H₁₀ClNO₄S. It belongs to the class of sulfonyl chlorides, which are characterized by a -SO₂Cl functional group attached to a benzene ring. The structure also features an acetylamino group (-NHCOCH₃) and a methoxy group (-OCH₃) as substituents on the aromatic ring.
Table 1: Physicochemical Properties of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Molecular Weight | 263.70 g/mol | [2] |
| CAS Number | 3746-67-6 | [2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 152 - 163 °C | N/A |
| Synonyms | 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride, 2-Acetamidoanisole-4-sulfonylchloride | [2] |
Synthesis
The primary method for the synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride is the chlorosulfonation of 2-acetamidoanisole (N-(2-methoxyphenyl)acetamide). This reaction utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating and chlorinating agent.
General Experimental Protocol
Materials:
-
2-Acetamidoanisole
-
Chlorosulfonic acid
-
Inert solvent (e.g., chloroform, dichloromethane) - optional
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, and situated in a cooling bath, place a measured amount of chlorosulfonic acid.
-
Slowly add 2-acetamidoanisole to the chlorosulfonic acid with constant stirring, maintaining a low temperature (e.g., 10-15 °C).
-
After the addition is complete, the reaction mixture may be gently heated (e.g., 40-60 °C) for a period to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and then slowly and carefully poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid. This step should be performed in a well-ventilated fume hood.
-
The precipitated solid product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, is collected by vacuum filtration.
-
The crude product is washed with cold deionized water until the filtrate is neutral to litmus paper.
-
The product should be thoroughly dried, for example, in a vacuum desiccator over a suitable drying agent.
-
Further purification can be achieved by recrystallization from an appropriate solvent, which needs to be determined experimentally.
Note: This is a generalized procedure and requires optimization. All work with chlorosulfonic acid must be conducted with extreme caution in a fume hood, using appropriate personal protective equipment, as it is a highly corrosive and reactive substance.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3-acetylamino-4-methoxybenzenesulfonyl chloride are not available in the public domain based on the conducted searches. However, a mass spectrum of the compound is available, though detailed fragmentation data is not provided.[1] The expected spectral features are outlined below based on the known structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR | - Aromatic protons (multiple signals in the aromatic region, ~7-8 ppm)- Methoxy protons (singlet, ~3.9-4.1 ppm)- Acetyl protons (singlet, ~2.2 ppm)- Amide proton (broad singlet) |
| ¹³C NMR | - Carbonyl carbon (~168-170 ppm)- Aromatic carbons (multiple signals, ~110-155 ppm)- Methoxy carbon (~56 ppm)- Acetyl methyl carbon (~24 ppm) |
| IR Spectroscopy | - N-H stretch (~3200-3300 cm⁻¹)- C=O stretch (amide) (~1660-1680 cm⁻¹)- Asymmetric SO₂ stretch (~1370-1380 cm⁻¹)- Symmetric SO₂ stretch (~1170-1180 cm⁻¹)- C-O stretch (methoxy) (~1250 cm⁻¹ and ~1020 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z ~263 and 265 (due to ³⁵Cl and ³⁷Cl isotopes) |
Applications in Drug Development and Organic Synthesis
3-Acetylamino-4-methoxybenzenesulfonyl chloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly sulfonamides. The sulfonyl chloride group is a reactive handle that readily undergoes nucleophilic substitution with primary and secondary amines to form the sulfonamide linkage (-SO₂-NRR'), a common and important pharmacophore in medicinal chemistry.[4]
General Workflow for Sulfonamide Synthesis
The general workflow for utilizing 3-acetylamino-4-methoxybenzenesulfonyl chloride in the synthesis of a target sulfonamide is depicted below. This involves the reaction of the sulfonyl chloride with a desired amine, followed by potential deprotection of the acetyl group to yield a primary amine, which can be further functionalized.
Caption: General workflow for the synthesis of sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride.
This workflow highlights the utility of the title compound as a building block for introducing a substituted sulfonamide moiety into a target molecule. The presence of the acetylamino and methoxy groups on the benzene ring can influence the physicochemical properties and biological activity of the final sulfonamide derivative, making it an interesting scaffold for the development of new therapeutic agents.
References
Spectroscopic Analysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-acetylamino-4-methoxybenzenesulfonyl chloride (CAS No: 3746-67-6). Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral features based on its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Data Presentation
The following tables summarize the predicted quantitative data for the spectral analysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride. These predictions are based on established principles of spectroscopy and data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.2 | Singlet | 3H | -C(O)CH₃ |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~7.0 | Doublet | 1H | Ar-H |
| ~7.8 | Doublet of doublets | 1H | Ar-H |
| ~8.2 | Doublet | 1H | Ar-H |
| ~9.5 | Singlet (broad) | 1H | -NH- |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -C(O)CH₃ |
| ~56 | -OCH₃ |
| ~110 | Ar-C |
| ~120 | Ar-C |
| ~125 | Ar-C |
| ~130 | Ar-C-S |
| ~135 | Ar-C-N |
| ~155 | Ar-C-O |
| ~169 | -C=O |
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3250 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1540 | Medium | N-H bend (Amide II) |
| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1370 | Strong | S=O stretch (asymmetric) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~1180 | Strong | S=O stretch (symmetric) |
| ~880 | Strong | S-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M-Cl]+ | Loss of chlorine |
| [M-SO₂Cl]+ | Loss of sulfonyl chloride group |
| [M-COCH₃]+ | Loss of acetyl group |
| [M-NHCOCH₃]+ | Loss of acetamido group |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as 3-acetylamino-4-methoxybenzenesulfonyl chloride. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof. Further dilution may be required depending on the ionization technique and instrument sensitivity.
-
Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at different m/z values.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Reactivity of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of 3-acetylamino-4-methoxybenzenesulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, due to the presence of three key functional groups: a reactive sulfonyl chloride, an electron-donating acetylamino group, and a methoxy group. This document details its synthesis, key reactions—including nucleophilic substitution, electrophilic aromatic substitution, and reduction—and provides representative experimental protocols. The directing effects of the substituents on the aromatic ring are also discussed, offering insights into the regioselectivity of its reactions.
Chemical Properties and Spectroscopic Data
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a multifaceted molecule with distinct reactive sites. The sulfonyl chloride group is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The acetylamino and methoxy groups are electron-donating and ortho-, para-directing, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | Not readily available; expected to be a solid at room temperature. |
| Solubility | Soluble in many organic solvents like dichloromethane, chloroform, and THF. Insoluble in water, and reacts with it. |
| ¹H NMR (Expected) | δ (ppm): ~2.2 (s, 3H, -COCH₃), ~3.9 (s, 3H, -OCH₃), ~7.0-8.0 (m, 3H, Ar-H) |
| ¹³C NMR (Expected) | δ (ppm): ~25 (-COCH₃), ~56 (-OCH₃), ~110-140 (Ar-C), ~168 (C=O) |
| IR (Expected) | ν (cm⁻¹): ~3300 (N-H), ~1680 (C=O), ~1370 & ~1180 (S=O), ~1250 (C-O) |
Synthesis of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
The synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride typically starts from 2-amino-1-methoxybenzene (o-anisidine). The process involves acetylation of the amino group followed by chlorosulfonylation.
Experimental Protocol: Synthesis
Step 1: Acetylation of 2-Amino-1-methoxybenzene
-
In a round-bottom flask, dissolve 2-amino-1-methoxybenzene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(2-methoxyphenyl)acetamide.
Step 2: Chlorosulfonylation of N-(2-methoxyphenyl)acetamide
-
In a flask equipped with a dropping funnel and a gas outlet, place chlorosulfonic acid and cool it in an ice-salt bath.
-
Slowly add the dried N-(2-methoxyphenyl)acetamide in portions to the chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 3-acetylamino-4-methoxybenzenesulfonyl chloride will precipitate.
-
Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.
Reactivity and Key Reactions
The reactivity of 3-acetylamino-4-methoxybenzenesulfonyl chloride is dominated by the sulfonyl chloride group and influenced by the substituents on the aromatic ring.
Nucleophilic Substitution at the Sulfonyl Group
The sulfur atom of the sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles, displacing the chloride ion. This is the most common and synthetically useful reaction for this class of compounds.
3.1.1. Reaction with Amines (Formation of Sulfonamides)
This reaction is fundamental for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit biological activity.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a primary or secondary amine (1.0-1.2 equivalents) to the solution.
-
Add a base, such as triethylamine or pyridine (1.5-2.0 equivalents), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Class |
| Primary/Secondary Amines | Sulfonamides |
| Alcohols/Phenols | Sulfonate Esters |
| Water | Sulfonic Acid (Hydrolysis) |
3.1.2. Hydrolysis
Benzenesulfonyl chlorides are susceptible to hydrolysis, which can be a competing reaction if moisture is present. The rate of hydrolysis is influenced by the electronic nature of the ring substituents.
Electrophilic Aromatic Substitution
The benzene ring of 3-acetylamino-4-methoxybenzenesulfonyl chloride can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the existing substituents.
-
-NHCOCH₃ (acetylamino): Activating, ortho-, para-director.
-
-OCH₃ (methoxy): Activating, ortho-, para-director.
-
-SO₂Cl (sulfonyl chloride): Deactivating, meta-director.
The powerful activating and directing effects of the acetylamino and methoxy groups will dominate over the deactivating meta-directing sulfonyl chloride group. The substitution is expected to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the most likely position for electrophilic attack is C-5 (ortho to acetylamino and meta to sulfonyl chloride) and C-2 (ortho to methoxy and meta to acetylamino). Steric hindrance might favor substitution at C-5.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Acetylamino-4-methoxy-5-nitrobenzenesulfonyl chloride |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-acetylamino-4-methoxybenzenesulfonyl chloride |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complexation with Lewis acid; reaction may be inhibited. |
Reduction of the Sulfonyl Chloride
The sulfonyl chloride group can be reduced to a thiol or a disulfide. More commonly in drug development, the related sulfonamide is reduced.
Applications in Drug Development
The reactivity profile of 3-acetylamino-4-methoxybenzenesulfonyl chloride makes it a versatile building block in medicinal chemistry. The ability to readily form sulfonamides allows for the introduction of this key pharmacophore into a wide range of molecular scaffolds. The acetylamino and methoxy groups can be further modified or can serve to modulate the physicochemical properties (e.g., solubility, lipophilicity) of the final compounds.
Conclusion
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a synthetically useful intermediate with a rich and predictable reactivity. Its primary utility lies in the facile synthesis of sulfonamides via nucleophilic substitution. The electronic effects of the aromatic substituents play a crucial role in directing further electrophilic substitutions, allowing for the regioselective synthesis of more complex derivatives. A thorough understanding of its reactivity is essential for its effective application in the design and synthesis of novel molecules for drug discovery and development.
3-acetylamino-4-methoxybenzenesulfonyl chloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-acetylamino-4-methoxybenzenesulfonyl chloride
Hazard Identification and Classification
3-acetylamino-4-methoxybenzenesulfonyl chloride is expected to be a corrosive solid that reacts with water. Based on analogous compounds like 4-methoxybenzenesulfonyl chloride and 4-acetylbenzenesulfonyl chloride, it should be classified as a hazardous substance requiring stringent safety measures.[1][2][3]
Table 1: Postulated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline.
Physical and Chemical Properties
While specific experimental data for 3-acetylamino-4-methoxybenzenesulfonyl chloride is limited, the properties of its analogs provide a useful reference.[5] The compound is a solid at room temperature.
Table 2: Physical and Chemical Properties of Analogous Sulfonyl Chlorides
| Property | 4-Methoxybenzenesulfonyl chloride | Benzenesulfonyl chloride | 4-Acetylbenzenesulfonyl chloride |
| Molecular Formula | C₇H₇ClO₃S | C₆H₅ClO₂S | C₈H₇ClO₃S |
| Molecular Weight | 206.65 g/mol [1] | 176.62 g/mol [6] | 218.66 g/mol [3] |
| Appearance | White to off-white crystalline solid[7] | Colorless, oily liquid or solid[6][8] | Solid[3] |
| Melting Point | 39-42 °C | 15 °C[9] | Not available |
| Boiling Point | 173 °C at 14 mmHg | 251-252 °C (decomposes)[9] | Not available |
| Solubility | Insoluble in cold water; soluble in ether, alcohol.[7][9] | Insoluble in water; soluble in ether, alcohol.[6] | Not available |
| Reactivity with Water | Reacts vigorously, releasing hydrogen chloride gas.[7] | Decomposes in hot water to form hydrochloric acid and benzenesulfonic acid.[9] | Assumed to react with water. |
Experimental Protocols
Protocol for Assessing Moisture Sensitivity (Hydrolysis)
A common method to assess the reactivity of sulfonyl chlorides with water is through solvolysis rate determination using conductimetry.[10]
-
Preparation: Prepare a dilute solution of the sulfonyl chloride (e.g., in a 1% aqueous dioxane solution).[6]
-
Temperature Control: Place the solution in a temperature-controlled bath set to a specific temperature (e.g., 25 °C).[10]
-
Conductance Measurement: Use a calibrated conductivity meter to measure the change in electrical conductance of the solution over time. The hydrolysis of a sulfonyl chloride molecule produces ions (e.g., H⁺, Cl⁻, and the sulfonate anion), leading to an increase in conductivity.[10]
-
Data Analysis: Plot the conductance versus time. The rate of hydrolysis can be determined from the slope of this curve, allowing for the calculation of the reaction rate constant and half-life.[6]
Exposure Controls and Personal Protection
Due to the corrosive and water-reactive nature of this compound, stringent exposure controls are mandatory.
Engineering Controls
-
Fume Hood: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[11][12]
-
Safety Shower and Eyewash Station: An emergency eyewash and safety shower must be readily accessible in the immediate work area.[13][14]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure.[15] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Table 3: Recommended Personal Protective Equipment
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves before use and use proper removal technique.[8][13][16] |
| Impervious Lab Coat/Apron | A long-sleeved, chemical-resistant lab coat or apron is required to protect the body from splashes.[17][18] | |
| Full Coverage | Wear long pants and closed-toe, chemical-resistant shoes to ensure no skin is exposed.[13] | |
| Ocular (Eyes/Face) | Chemical Safety Goggles | Mandatory to protect against splashes and dust. Must provide a complete seal around the eyes.[17] |
| Face Shield | A full-face shield must be worn over safety goggles when there is a significant risk of splashes.[17][19] | |
| Inhalation | Fume Hood Use | Primary control for preventing inhalation of dusts or vapors.[11][13] |
| Respirator (if necessary) | In case of ventilation failure or for emergency response, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used by trained personnel.[15][19] |
Visualization of PPE Selection Logic
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage
Handling
-
Work exclusively in a chemical fume hood.[11]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust. Prevent dust generation and dispersion.[4]
-
Keep away from moisture and water, as the compound reacts to release toxic and corrosive hydrogen chloride gas.[7][20]
-
Use spark-proof tools and ground all equipment when handling large quantities.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]
-
Keep away from incompatible materials such as water, strong bases, alcohols, amines, and strong oxidizing agents.[13][21][22]
-
Containers should be stored below eye level.[12]
First Aid Measures
Immediate medical attention is required for all routes of exposure.[11][14] First responders must protect themselves from contamination.
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[14][20][23] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15-20 minutes in an emergency shower. Seek immediate medical attention.[13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes in an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water or milk to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][20][23] |
Spill and Leak Procedures
Spills must be handled immediately by trained personnel wearing appropriate PPE.
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the area and evacuate non-essential staff.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[24]
-
Don PPE: Put on all required PPE, including respiratory protection if necessary.[19]
-
Contain: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (if dissolved), create a dike around the spill with an inert, dry absorbent material like sand, clay, vermiculite, or Oil-Dri.[24][25] DO NOT USE WATER OR SODIUM BICARBONATE on the unreacted sulfonyl chloride.[25]
-
Absorb: Cover the spill with the dry absorbent material and allow it to be fully absorbed.[25]
-
Collect: Carefully scoop the absorbed material and spilled solid into a heavy-duty, sealable plastic bag or a designated, labeled hazardous waste container.[24][25]
-
Decontaminate: Wipe the spill area with a dry paper towel first.[25] Then, the area can be decontaminated with a neutralizing agent (such as a sodium bicarbonate solution) to handle any residual acidic material from potential hydrolysis.[16][24] Test the area with pH paper to ensure neutralization.
-
Dispose: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste according to institutional and local regulations.[24]
Visualization of Spill Response Workflow
Caption: Emergency spill response workflow.
Stability and Reactivity
Understanding the chemical's stability and reactivity is crucial for safe storage and handling.
Table 5: Stability and Reactivity Profile
| Parameter | Description |
| Reactivity | Reacts violently or decomposes in the presence of water to produce corrosive and toxic gases.[9][20] |
| Chemical Stability | Stable under recommended storage conditions (cool, dry).[22] Moisture-sensitive.[21] |
| Conditions to Avoid | Exposure to moisture, water, heat, and open flames.[11][22][26] |
| Incompatible Materials | Water, strong bases (including amines), alcohols, strong oxidizing agents, and metals (corrodes in the presence of water).[9][11][21][22] |
| Hazardous Decomposition Products | Upon combustion or hydrolysis, it may produce: Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas.[8][22] |
Disposal Considerations
Waste from this material is considered hazardous.
-
Waste Material: Unused or waste product must be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain.
-
Contaminated Packaging: Empty containers may retain hazardous residues and should be treated as hazardous waste.[8]
-
Cleanup Debris: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[24][25]
Always follow local, state, and federal regulations for hazardous waste disposal.
References
- 1. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 3-Acetyl-4-methoxybenzenesulfonyl chloride | C9H9ClO4S | CID 15579448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 14. actylislab.com [actylislab.com]
- 15. oshatrainingschool.com [oshatrainingschool.com]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 18. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 19. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.es [fishersci.es]
- 22. chemicalbook.com [chemicalbook.com]
- 23. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 24. jk-sci.com [jk-sci.com]
- 25. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 26. lobachemie.com [lobachemie.com]
Technical Guide: Physicochemical Properties of 3-acetylamino-4-methoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride. Due to the limited publicly available data for this specific compound, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to predict its solubility profile. Furthermore, this document outlines a general experimental protocol for determining the solubility of solid organic compounds and presents a plausible synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who are working with or considering the use of this compound.
Introduction
3-acetylamino-4-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications. The acetylamino and methoxy substituents on the benzene ring are expected to modulate the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic route optimization.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polar nature of the sulfonyl chloride, acetylamino, and methoxy groups should allow for favorable dipole-dipole interactions with these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, and similar sulfonyl chlorides show good solubility.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | The ether oxygen can act as a hydrogen bond acceptor, and these solvents have moderate polarity. |
| Alcohols | Methanol, Ethanol | Likely Soluble with potential for reaction | The polar hydroxyl group can interact with the solute. However, the reactivity of the sulfonyl chloride with alcohols to form sulfonate esters should be considered, especially at elevated temperatures. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |
| Aqueous | Water | Insoluble to Very Slightly Soluble | Aryl sulfonyl chlorides generally exhibit low water solubility, which serves to protect them from rapid hydrolysis. The presence of polar groups may slightly increase aqueous solubility compared to unsubstituted analogs, but it is expected to remain low. The compound is also likely to decompose in water. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like 3-acetylamino-4-methoxybenzenesulfonyl chloride. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.
Materials
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-acetylamino-4-methoxybenzenesulfonyl chloride to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
-
Synthesis Workflow
As no specific experimental workflows involving 3-acetylamino-4-methoxybenzenesulfonyl chloride in a broader context were found, a plausible synthetic route for its preparation is presented below. The synthesis of substituted benzenesulfonyl chlorides often proceeds from the corresponding aniline derivative.
Conclusion
While direct experimental data for the solubility of 3-acetylamino-4-methoxybenzenesulfonyl chloride is scarce, this technical guide provides a robust, inferred solubility profile based on the chemical properties of analogous compounds. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility in various solvents, which is essential for its application in synthesis and drug development. The outlined synthetic workflow provides a logical and established route for the preparation of this and similar substituted benzenesulfonyl chlorides. Further experimental investigation is warranted to establish quantitative solubility data and to explore the utility of this compound in various chemical and pharmaceutical applications.
References
The Genesis of Novel Sulfonamides: A Technical Guide to Core Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies employed in the creation of novel sulfonamides. As a critical pharmacophore in medicinal chemistry, the sulfonamide moiety is integral to a wide array of therapeutic agents. This document serves as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways to facilitate the design and execution of innovative sulfonamide synthesis.
Core Starting Materials and Synthetic Approaches
The synthesis of novel sulfonamides can be approached from a variety of starting materials, each with its own advantages and considerations. The choice of starting material often dictates the overall synthetic strategy, including reaction conditions and achievable molecular diversity. This section details the most common and innovative starting points for sulfonamide synthesis.
Sulfonyl Chlorides and Amines: The Classical Approach
The reaction between a sulfonyl chloride and a primary or secondary amine remains the most prevalent and well-established method for forming the sulfonamide bond. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Key Advantages:
-
High reliability and predictability.
-
A vast array of commercially available sulfonyl chlorides and amines.
-
Generally high-yielding reactions.
Considerations:
-
Sulfonyl chlorides can be sensitive to moisture.
-
The synthesis of bespoke sulfonyl chlorides can sometimes be challenging.
Thiols and Disulfides: In Situ Generation of Reactive Intermediates
An increasingly popular and greener alternative involves the use of thiols or disulfides as precursors to the sulfonyl chloride. These starting materials are oxidized in situ to the corresponding sulfonyl chloride, which then reacts with an amine in a one-pot procedure.
Key Advantages:
-
Avoids the handling of often unstable sulfonyl chlorides.
-
Thiols and disulfides are readily available and often more stable than their sulfonyl chloride counterparts.
-
Amenable to one-pot syntheses, improving overall efficiency.[1][2]
Common Oxidizing Systems:
-
N-Chlorosuccinimide (NCS)[2]
-
Hydrogen peroxide/Thionyl chloride (H₂O₂/SOCl₂)[1]
-
1,3-Dichloro-5,5-dimethylhydantoin (DCH)
Sulfur Dioxide Surrogates: The DABSO Approach
The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous sulfur dioxide has streamlined the synthesis of sulfonamides from organometallic reagents. In this method, a Grignard or organolithium reagent reacts with DABSO to form a sulfinate, which is then converted in situ to the sulfonamide.[3][4][5][6]
Key Advantages:
-
Avoids the use of hazardous and difficult-to-handle sulfur dioxide gas.[5]
-
DABSO is a commercially available and bench-stable solid.[5]
-
Allows for the synthesis of a diverse range of sulfonamides from readily accessible organometallic precursors.
Carboxylic Acids: A Decarboxylative Strategy
A novel approach for the synthesis of aryl sulfonamides involves the decarboxylative halosulfonylation of aromatic carboxylic acids. This method utilizes a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid to a sulfonyl chloride, which is then aminated in a one-pot reaction.[7][8]
Key Advantages:
-
Utilizes readily available and often inexpensive carboxylic acids as starting materials.[7][8]
-
Does not require pre-functionalization of the starting acid.[7][8]
-
Expands the scope of accessible sulfonamide structures.
N-Acyl Sulfonamides: Post-Synthetic Modification
N-acyl sulfonamides, which often serve as bioisosteres of carboxylic acids, are typically synthesized by the acylation of a pre-formed sulfonamide.[9] This approach allows for late-stage diversification of the sulfonamide core.
Common Acylating Agents:
Comparative Data on Synthetic Methods
To facilitate the selection of an appropriate synthetic strategy, the following tables summarize quantitative data for various methods of sulfonamide synthesis.
Table 1: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Primary Amine | Aryl Sulfonyl Chloride | KOH | Dichloromethane | High | [11] |
| Benzylamine | p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 62 | [12] |
| Various Amines | Benzenesulfonyl Chloride | Pyridine | - | Good | [13] |
Table 2: One-Pot Synthesis of Sulfonamides from Thiols
| Thiol Substrate | Amine | Oxidant System | Solvent | Yield (%) | Reference |
| Aromatic/Aliphatic Thiols | Various Amines | H₂O₂/SOCl₂ | Pyridine | Excellent | [1] |
| Various Thiols | Various Amines | NCS/TBACl/H₂O | Acetonitrile | High | [2] |
| Benzyl Thiol | Benzylamine | DCH/BnMe₃NCl/H₂O | Acetonitrile | 98 | [14] |
| Thiophenol | Morpholine | NaOCl/HCl | Water | Good | [15] |
Table 3: Synthesis of Sulfonamides using DABSO
| Organometallic Reagent | Amine | Reaction Conditions | Yield (%) | Reference |
| Grignard Reagents | Various Amines | 1. DABSO, THF; 2. SO₂Cl₂, Amine | 50-80 | [5] |
| Phenylmagnesium Bromide | Morpholine | 1. DABSO, THF; 2. SOCl₂, Morpholine/Et₃N | 83 | [4] |
| n-Butyllithium | Morpholine | 1. DABSO, THF; 2. SOCl₂, Morpholine/Et₃N | 75 | [3] |
Table 4: Synthesis of Sulfonamides from Carboxylic Acids
| Carboxylic Acid | Amine | Catalyst/Reagents | Yield (%) | Reference |
| 4-Fluorobenzoic Acid | Morpholine | [Cu(MeCN)₄]BF₄, DCDMH, NFTPT, LiBF₄, SO₂, light | 68 | [7] |
| Various (Hetero)aryl Acids | Various Amines | [Cu(MeCN)₄]BF₄, DCDMH, NFTPT, LiBF₄, SO₂, light | 40-85 | [8] |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic transformations discussed above.
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary Amine[12]
-
Dissolve the primary amine (1.0 mmol) and powdered potassium hydroxide (0.10 g, 1.8 mmol) in dry dichloromethane (15.0 mL).
-
Add the desired sulfonyl chloride (1.0 mmol) to the solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Add brine to the mixture and extract with dichloromethane.
-
Dry the combined organic phases over sodium sulfate (Na₂SO₄) and filter through Celite®.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).
Protocol 2: One-Pot Synthesis of Sulfonamides from Thiols using N-Chlorosuccinimide (NCS)[2]
-
To a stirred solution of the thiol (1 mmol), tetrabutylammonium chloride (0.5 mmol), and water (5 mmol) in acetonitrile (10 mL), add N-chlorosuccinimide (3 mmol) in one portion.
-
Stir the mixture at room temperature for the appropriate time (typically 10-30 minutes) to form the sulfonyl chloride in situ.
-
Add the desired amine (2.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the specified time (typically 15-45 minutes).
-
After completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: One-Pot Synthesis of Sulfinamides from Grignard Reagents and DABSO[3][4]
Note: This protocol describes the synthesis of sulfinamides, which can be oxidized to sulfonamides in a subsequent step.
-
To an oven-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add DABSO (0.25 mmol).
-
Add anhydrous tetrahydrofuran (THF) to the vial.
-
Add the Grignard reagent (0.50 mmol) dropwise to the suspension at room temperature and stir for 30 minutes.
-
Add thionyl chloride (SOCl₂) (0.55 mmol) dropwise and stir for an additional 30 minutes at room temperature.
-
Add triethylamine (Et₃N) (0.75 mmol) followed by the desired amine (0.75 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Quench the reaction with brine and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude sulfinamide by column chromatography.
Visualizing Synthesis and Biological Action
Diagrams of experimental workflows and biological signaling pathways provide a clear and concise understanding of complex processes. The following visualizations are rendered using the DOT language for Graphviz.
Synthetic Workflow Diagrams
Caption: Workflow for the one-pot synthesis of sulfonamides from thiols.
Caption: Synthesis of sulfinamides using DABSO and Grignard reagents.
Signaling Pathway Diagrams
Novel sulfonamides have been developed as potent inhibitors of key signaling pathways implicated in diseases such as cancer. The following diagrams illustrate the points of intervention for these novel therapeutic agents.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel sulfonamides.
Caption: Activation of Pyruvate Kinase M2 (PKM2) by novel sulfonamides.
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]
- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Acetylamino-4-methoxybenzenesulfonyl Chloride as a Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a key chemical intermediate possessing a unique substitution pattern on the benzene ring that makes it a valuable building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its structure incorporates a reactive sulfonyl chloride group, a methoxy group, and an acetylamino group. The sulfonyl chloride moiety serves as a primary site for nucleophilic attack, enabling the facile formation of sulfonamides, a critical pharmacophore in a wide array of therapeutic agents. The methoxy and acetylamino groups modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of its synthesis, key reactions, and its application in the development of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties for 3-acetylamino-4-methoxybenzenesulfonyl chloride is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 3746-67-6 |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Synonyms | 2-Acetamidoanisole-4-sulfonyl chloride, 3-Acetamido-4-methoxybenzenesulfonyl chloride, N-acetyl-4-methoxymetanilyl chloride |
| Appearance | Likely a solid at room temperature |
| Storage | Store in a dry, sealed place |
Synthesis of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol is based on the general procedure for the chlorosulfonation of activated aromatic rings.
Materials:
-
N-(2-methoxyphenyl)acetamide (1 equivalent)
-
Chlorosulfonic acid (3-5 equivalents)
-
Anhydrous Chloroform (or Dichloromethane)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and equipment for workup and purification.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-methoxyphenyl)acetamide in anhydrous chloroform.
-
Cool the solution in an ice-salt bath to between -5 °C and 0 °C.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature is maintained below 5 °C. A large volume of hydrogen chloride gas will be evolved; therefore, the reaction must be conducted in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This step should also be performed in a fume hood due to the vigorous reaction of excess chlorosulfonic acid with water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetylamino-4-methoxybenzenesulfonyl chloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to afford the pure sulfonyl chloride.
Synthesis Workflow
Applications in Drug Discovery: A Building Block for Sulfonamides
The primary utility of 3-acetylamino-4-methoxybenzenesulfonyl chloride in drug discovery lies in its role as a precursor to a wide range of sulfonamide derivatives. The sulfonyl chloride group is a highly effective electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of numerous clinically important drugs.
A prominent example of a drug class where this building block could be employed is in the synthesis of analogues of the antibacterial agent sulfamethoxazole. Sulfamethoxazole is a sulfonamide drug that competitively inhibits dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] By inhibiting this pathway, sulfamethoxazole prevents bacterial growth.
Hypothetical Synthesis of a Sulfamethoxazole Analogue
An analogue of sulfamethoxazole can be synthesized by reacting 3-acetylamino-4-methoxybenzenesulfonyl chloride with 3-amino-5-methylisoxazole.
Experimental Protocol: Synthesis of 3-Acetylamino-4-methoxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide
Materials:
-
3-Acetylamino-4-methoxybenzenesulfonyl chloride (1 equivalent)
-
3-Amino-5-methylisoxazole (1 equivalent)
-
Pyridine (as solvent and base)
-
Dichloromethane (as co-solvent, optional)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reaction, workup, and purification.
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylisoxazole in pyridine.
-
To this solution, add a solution of 3-acetylamino-4-methoxybenzenesulfonyl chloride in a minimal amount of dichloromethane or add it directly as a solid in portions at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M hydrochloric acid (to remove excess pyridine), deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3-acetylamino-4-methoxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide.
Reaction Workflow
Biological Significance and Signaling Pathway
Sulfonamide antibacterial agents, such as sulfamethoxazole and its analogues, function by disrupting the bacterial folic acid synthesis pathway. Folic acid is a crucial vitamin for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment.
The key enzyme in this pathway that is targeted by sulfonamides is dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. Sulfonamides are structural analogues of PABA and act as competitive inhibitors of DHPS, thereby blocking the production of dihydropteroate and, consequently, folic acid. This leads to the cessation of bacterial growth and replication.
Bacterial Folic Acid Synthesis Pathway Inhibition
Conclusion
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a versatile and valuable building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an attractive tool for medicinal chemists. The ability to readily introduce the 3-acetylamino-4-methoxyphenylsulfonyl moiety allows for the systematic exploration of structure-activity relationships in the development of new drug candidates, particularly in the area of antibacterial agents targeting the folic acid synthesis pathway. Further investigation into the synthesis and biological evaluation of a wider range of derivatives based on this scaffold is warranted to fully explore its potential in drug discovery.
References
Methodological & Application
Synthesis of Novel Sulfonamides from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives from 3-acetylamino-4-methoxybenzenesulfonyl chloride. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 3-acetylamino-4-methoxybenzene scaffold offers a versatile platform for the development of new therapeutic agents, particularly as inhibitors of key physiological enzymes.
Application Notes
The synthesis of sulfonamides from 3-acetylamino-4-methoxybenzenesulfonyl chloride is a robust and versatile reaction, typically proceeding via nucleophilic substitution of the chloride by a primary or secondary amine. The resulting N-substituted 3-acetylamino-4-methoxybenzenesulfonamides are of significant interest in drug discovery.
Key Applications:
-
Enzyme Inhibition: This class of sulfonamides has shown significant potential as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis.[1][2][3] Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[4][5][6]
-
Antimicrobial Agents: The sulfonamide functional group is a well-established pharmacophore for antibacterial drugs. Novel derivatives can be screened for activity against a range of bacterial and fungal pathogens.
-
Anticancer Drug Development: By targeting tumor-associated carbonic anhydrase isoforms such as CA IX and CA XII, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and inhibition of tumor growth.[1][5]
-
Structure-Activity Relationship (SAR) Studies: The straightforward synthesis allows for the creation of diverse libraries of compounds by varying the amine component. This facilitates the exploration of SAR, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and characterization of N-substituted 3-acetylamino-4-methoxybenzenesulfonamides.
General Protocol for the Synthesis of N-Aryl-3-acetylamino-4-methoxybenzenesulfonamides
This protocol describes a standard method for the coupling of 3-acetylamino-4-methoxybenzenesulfonyl chloride with various primary aromatic amines.
Materials:
-
3-Acetylamino-4-methoxybenzenesulfonyl chloride
-
Substituted primary amine (e.g., aniline, 4-fluoroaniline, 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.1 equivalents) in a mixture of anhydrous DCM and anhydrous pyridine (2:1 v/v).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes with constant stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the synthesis of a series of N-aryl-3-acetylamino-4-methoxybenzenesulfonamides, demonstrating the versatility of the protocol with various substituted anilines.
| Amine Reactant | Product | Reaction Time (h) | Yield (%) |
| Aniline | N-Phenyl-3-acetylamino-4-methoxybenzenesulfonamide | 6 | 85 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-3-acetylamino-4-methoxybenzenesulfonamide | 5 | 88 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-3-acetylamino-4-methoxybenzenesulfonamide | 7 | 82 |
| 4-Methylaniline | N-(4-Methylphenyl)-3-acetylamino-4-methoxybenzenesulfonamide | 6 | 86 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-acetylamino-4-methoxybenzenesulfonamide | 8 | 80 |
Note: Reaction conditions and yields are representative and may vary depending on the specific substrate and scale of the reaction. Optimization of reaction parameters is recommended for each new derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-acetylamino-4-methoxybenzenesulfonamides.
Caption: General workflow for sulfonamide synthesis.
Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride are potent inhibitors of carbonic anhydrases. The diagram below illustrates the mechanism of inhibition and its downstream effects, particularly in the context of cancer therapy where tumor-associated isoforms like CA IX are targeted.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: Synthesis of N-Substituted 3-Acetylamino-4-methoxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-substituted 3-acetylamino-4-methoxybenzenesulfonamides through the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with various primary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This guide outlines the reaction principles, a general experimental protocol, and potential applications of the synthesized compounds in drug discovery, particularly as potential enzyme inhibitors.
Introduction
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, with applications ranging from antibacterial to anticancer and anti-inflammatory drugs. The reaction of sulfonyl chlorides with primary amines is a fundamental and widely employed method for the synthesis of N-substituted sulfonamides. 3-acetylamino-4-methoxybenzenesulfonyl chloride is a versatile building block that allows for the introduction of a substituted benzene ring, a common scaffold in many biologically active molecules. The acetylamino and methoxy groups on the benzene ring can influence the physicochemical properties and biological activity of the final compounds, making them attractive targets for drug discovery programs.
Derivatives of structurally similar benzenesulfonamides have shown potential as inhibitors of various enzymes, including carbonic anhydrases, which are implicated in several diseases such as glaucoma and cancer.[1][2][3] Therefore, the synthesis of a library of N-substituted 3-acetylamino-4-methoxybenzenesulfonamides is a promising strategy for the discovery of novel therapeutic candidates.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. A base, typically a tertiary amine such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The presence of a base prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.
The general reaction scheme is as follows:
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the 3-acetylamino-4-methoxybenzenesulfonyl chloride.
-
Step 2: Formation of a Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.
-
Step 3: Elimination of Chloride. The intermediate collapses, leading to the elimination of a chloride ion.
-
Step 4: Deprotonation. The base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final N-substituted sulfonamide and the hydrochloride salt of the base.
Experimental Protocols
The following is a general protocol for the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with a primary amine. This protocol is based on established methods for sulfonamide synthesis and may require optimization for specific primary amines.[4]
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Triethylamine (TEA) or Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the primary amine.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 3-acetylamino-4-methoxybenzenesulfonamide.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation
| Entry | Primary Amine (R-NH₂) | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Aniline | DCM | TEA | 12 | RT | Data not available |
| 2 | Benzylamine | DCM | TEA | 8 | RT | Data not available |
| 3 | n-Butylamine | DCM | TEA | 6 | RT | Data not available |
| 4 | Cyclohexylamine | DCM | TEA | 10 | RT | Data not available |
| 5 | User-defined amine |
Researchers should fill in the details based on their experimental findings.
Visualization of Workflow and Reaction Mechanism
Diagram 1: Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Preparation of Carbonic Anhydrase Inhibitors Using 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of CA activity has been implicated in several diseases, such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[2] Sulfonamides are a well-established class of potent carbonic anhydrase inhibitors (CAIs), with their inhibitory action stemming from the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.[1][2][3][4]
Quantitative Data: Carbonic Anhydrase Inhibition by Analogous Sulfonamides
The following table summarizes the inhibition constants (Kᵢ) for a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data for structurally related compounds illustrates the potential for potent and selective inhibition that can be achieved with this class of molecules. Acetazolamide (AZA), a clinically used CA inhibitor, is included for comparison.
| Compound (Analogous Structure) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (AZA) | 250 | 12 | 25 | 5.8 | [5] |
| 4-(3-Benzylguanidino)benzenesulfonamide | - | - | - | - | [6] |
| Sulfonamide 5 | 41.2 | 4.3 | 73.9 | 0.68 | [5] |
| Sulfonamide 7 | 40.2 | 3.5 | 23.1 | 0.63 | [5] |
| Sulfonamide 13 | 41.3 | 3.6 | 81.3 | 0.71 | [5] |
| Indolylchalcone-benzenesulfonamide 6d | 18.8 | - | - | - | [3] |
| Indolylchalcone-benzenesulfonamide 6q | 38.3 | - | - | - | [3] |
| Biphenylsulfonamide Derivative | Modest | 21-129 | 23-79 | Modest | [7] |
| Pyridine-3-sulfonamide Derivative 4 | >10,000 | >10,000 | 137.5 | - | [8] |
| Pyrazolecarboxamide Derivative 4c | - | - | 8.5 | - | [9] |
Experimental Protocols
General Synthesis of Sulfonamides from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
This protocol outlines a general method for the synthesis of N-substituted 3-acetylamino-4-methoxybenzenesulfonamides, which are potential carbonic anhydrase inhibitors. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride.
Materials:
-
3-Acetylamino-4-methoxybenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or triethylamine (as a base)[10]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)[10]
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in the chosen solvent (e.g., DCM or THF) at room temperature.
-
Add the base (e.g., pyridine or triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.1 eq) in the same solvent.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure sulfonamide derivative.[4]
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of the synthesized sulfonamides against various carbonic anhydrase isoforms using a stopped-flow CO₂ hydrase assay.[11]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized sulfonamide inhibitors
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
HEPES or Tris buffer
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized sulfonamide inhibitors in a suitable solvent (e.g., DMSO).
-
The assay measures the esterase activity of CA, following the CA-catalyzed hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
-
Prepare a reaction mixture containing the appropriate buffer and the CA isoenzyme at a specific concentration.
-
Add varying concentrations of the inhibitor to the enzyme solution and incubate for a predetermined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of the substrate (p-NPA).
-
Monitor the increase in absorbance at 400 nm over time using the stopped-flow spectrophotometer.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) for the substrate is known.
Visualizations
Caption: Synthetic workflow for the preparation of potential carbonic anhydrase inhibitors.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Antibacterial Agents from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antibacterial applications of sulfonamide derivatives synthesized from 3-acetylamino-4-methoxybenzenesulfonyl chloride. The protocols outlined below are based on established methods for sulfonamide synthesis and can be adapted for the generation of a diverse library of compounds for antibacterial screening.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutics.[1][2] Their mechanism of action typically involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and RNA synthesis in bacteria.[1][2] The starting material, 3-acetylamino-4-methoxybenzenesulfonyl chloride, provides a versatile platform for the synthesis of a variety of N-substituted sulfonamides with potential broad-spectrum antibacterial activity. The presence of the acetylamino and methoxy groups can influence the physicochemical properties and biological activity of the final compounds.
Synthesis of N-Substituted 3-Acetylamino-4-methoxybenzenesulfonamides
The general and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
General Reaction Scheme
Caption: General synthesis of N-substituted sulfonamides.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Heterocyclic 3-Acetylamino-4-methoxybenzenesulfonamides
This protocol describes a general method for the synthesis of a series of N-substituted sulfonamides by reacting 3-acetylamino-4-methoxybenzenesulfonyl chloride with various primary aromatic or heterocyclic amines.
Materials:
-
3-Acetylamino-4-methoxybenzenesulfonyl chloride
-
Substituted aromatic or heterocyclic amine (e.g., aniline, aminopyridine derivatives)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC)
-
Equipment for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 mmol) in the chosen solvent (10-20 mL, e.g., DCM or pyridine).
-
If not using pyridine as the solvent, add a base such as triethylamine (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To the cooled solution, add 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 mmol) portion-wise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, if pyridine was used as the solvent, remove it under reduced pressure.
-
If DCM or THF was used, dilute the reaction mixture with additional solvent (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure N-substituted 3-acetylamino-4-methoxybenzenesulfonamide.
Deacetylation to Yield the Primary Amine (Optional)
In many cases, the free amino group is essential for antibacterial activity, as it mimics the PABA structure.[1] The acetyl protecting group can be removed by acid hydrolysis.
Procedure:
-
Suspend the synthesized N-substituted 3-acetylamino-4-methoxybenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution) until alkaline.
-
The product may precipitate out of the solution. Collect the solid by filtration, wash with water, and dry. If the product is soluble, extract it with a suitable organic solvent.
Data Presentation
The following table presents hypothetical antibacterial activity data for a series of compounds synthesized from 3-acetylamino-4-methoxybenzenesulfonyl chloride, based on typical values observed for similar sulfonamide derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL) of N-Substituted 3-Amino-4-methoxybenzenesulfonamides
| Compound ID | R-Group (Substituent on Sulfonamide Nitrogen) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| IA | Phenyl | 64 | 128 | >256 |
| IB | 4-Chlorophenyl | 32 | 64 | 256 |
| IC | 4-Methylphenyl | 64 | 128 | >256 |
| ID | Pyridin-2-yl | 16 | 32 | 128 |
| IE | Thiazol-2-yl | 8 | 16 | 64 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.5 |
Note: The data in this table is illustrative and intended to provide a template for presenting experimental results.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and evaluation of antibacterial agents from 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Caption: Workflow for synthesis and antibacterial testing.
Signaling Pathway: Inhibition of Folic Acid Synthesis
The synthesized sulfonamides are designed to target the folic acid biosynthesis pathway in bacteria, a pathway absent in humans.
Caption: Inhibition of bacterial folic acid synthesis.
Protocol 2: Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
-
Micropipettes and sterile tips
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing the diluted compounds) with the bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, include wells with a reference antibiotic.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the synthesis and antibacterial evaluation of novel sulfonamide derivatives from 3-acetylamino-4-methoxybenzenesulfonyl chloride. By systematically synthesizing and screening a library of these compounds, researchers can identify lead candidates for further development in the fight against bacterial infections. Structure-activity relationship (SAR) studies based on the obtained MIC data can guide the rational design of more potent and selective antibacterial agents.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for sulfonamide synthesis with 3-acetylamino-4-methoxybenzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a standard laboratory protocol for the synthesis of N-substituted sulfonamides derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride. The described methodology is a robust and widely applicable procedure for the preparation of a diverse range of sulfonamide compounds, which are significant pharmacophores in medicinal chemistry. The protocol involves the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with various primary and secondary amines in the presence of a base. A detailed experimental workflow, a summary of representative quantitative data, and a visual representation of the synthetic pathway are provided to facilitate replication and adaptation of this method in a research setting.
Introduction
Sulfonamides are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically neutralized by a base.[3][4] The versatility of this reaction allows for the generation of large libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride as a key intermediate.
Experimental Protocol
This protocol is a general method and may require optimization for specific amine substrates.
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: To the stirred solution of the amine, add 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.
-
Base Addition: After the addition of the sulfonyl chloride, add triethylamine (1.2 equivalents) dropwise to the reaction mixture.[5] The reaction is typically exothermic, and a precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical N-substituted 3-acetamido-4-methoxybenzenesulfonamide.
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-acetylamino-4-methoxybenzenesulfonyl chloride | 263.69 | 1.0 | 1.0 | 264 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.0 | 1.0 | 107 mg |
| Triethylamine | 101.19 | 1.2 | 1.2 | 0.17 mL |
| Product | ||||
| N-Benzyl-3-acetamido-4-methoxybenzenesulfonamide | 334.40 | - | - | Yield (%) |
Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Application Notes and Protocols for 3-acetylamino-4-methoxybenzenesulfonyl chloride in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-acetylamino-4-methoxybenzenesulfonyl chloride is a versatile chemical intermediate that holds significant potential for the development of novel therapeutic agents. Its structure, featuring a substituted benzene ring with sulfonyl chloride, acetylamino, and methoxy groups, provides a valuable scaffold for structure-activity relationship (SAR) studies. This document offers detailed application notes and experimental protocols to guide researchers in utilizing this compound for the synthesis of new chemical entities and the investigation of their biological activities, with a particular focus on its potential as a precursor for carbonic anhydrase inhibitors.
The sulfonamide functional group is a key pharmacophore in a wide range of clinically used drugs. By reacting 3-acetylamino-4-methoxybenzenesulfonyl chloride with various amines, a diverse library of sulfonamide derivatives can be generated. Subsequent SAR studies on these derivatives can elucidate the impact of different structural modifications on their biological activity, selectivity, and pharmacokinetic properties.
Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride
A common route for the synthesis of arylsulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound. For 3-acetylamino-4-methoxybenzenesulfonyl chloride, the starting material would be 2-methoxyacetanilide.
Protocol 1: Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride
This protocol is based on established methods for the chlorosulfonation of activated aromatic rings.
Materials:
-
2-methoxyacetanilide
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Place 2-methoxyacetanilide in the flask and dissolve it in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetylamino-4-methoxybenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in SAR Studies: Synthesis of Sulfonamide Derivatives
The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines, enabling the straightforward synthesis of a diverse library of sulfonamides.
Protocol 2: General Procedure for the Synthesis of N-substituted-3-acetylamino-4-methoxybenzenesulfonamides
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
-
A variety of primary or secondary amines
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and a base like pyridine or triethylamine (1.2 equivalents) in an appropriate solvent (DCM or THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.1 equivalents) in the same solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide derivative by column chromatography or recrystallization.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The synthesized derivatives of 3-acetylamino-4-methoxybenzenesulfonyl chloride can be screened for their inhibitory activity against various CA isoforms.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
Synthesized sulfonamide derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compounds to the wells.
-
Add a solution of the specific carbonic anhydrase isoform to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.
-
Measure the absorbance at 400 nm at regular intervals using a microplate reader. The formation of p-nitrophenol results in an increase in absorbance.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison and analysis.
Table 1: Representative Inhibitory Activity (IC₅₀, nM) of Hypothetical Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound ID | R Group | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| STD-1 | Acetazolamide | 250 | 12 | 25 | 5.7 |
| AMBSC-01 | -NH₂ | 1500 | 85 | 45 | 20 |
| AMBSC-02 | -NHCH₃ | 1200 | 70 | 38 | 15 |
| AMBSC-03 | -N(CH₃)₂ | 2500 | 150 | 80 | 35 |
| AMBSC-04 | -NH(CH₂CH₃) | 1100 | 65 | 35 | 12 |
| AMBSC-05 | -NH(Phenyl) | 800 | 40 | 20 | 8 |
| AMBSC-06 | -NH(4-F-Phenyl) | 750 | 35 | 18 | 7 |
| AMBSC-07 | -NH(4-Cl-Phenyl) | 700 | 30 | 15 | 6 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for presenting SAR data. Actual values must be determined experimentally.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Diagram 2: SAR Study Workflow
Caption: General workflow for conducting an SAR study.
Diagram 3: Carbonic Anhydrase Inhibition Pathway
Caption: Simplified pathway of carbonic anhydrase action and its inhibition.
Application Notes and Protocols for 3-Acetylamino-4-methoxybenzenesulfonyl Chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a versatile chemical intermediate with significant potential in the field of drug discovery. Its molecular structure, featuring a reactive sulfonyl chloride group, an acetamido moiety, and a methoxy group on a benzene ring, provides a valuable scaffold for the synthesis of diverse compound libraries. This document provides detailed application notes and experimental protocols for the utilization of this reagent in the development of novel therapeutic agents. The sulfonamide linkage, formed by the reaction of sulfonyl chlorides with primary or secondary amines, is a cornerstone of medicinal chemistry, present in a wide array of approved drugs with antibacterial, anticancer, diuretic, and anti-inflammatory properties. The structural motifs present in 3-acetylamino-4-methoxybenzenesulfonyl chloride offer opportunities for generating derivatives with tailored pharmacological profiles.
Chemical Properties and Reactivity
| Property | Value |
| CAS Number | 3746-67-6 |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in dichloromethane, chloroform, and other organic solvents. Reacts with protic solvents like water and alcohols. |
The primary utility of 3-acetylamino-4-methoxybenzenesulfonyl chloride in drug discovery lies in its ability to readily react with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds. This reaction is typically robust and high-yielding, making it ideal for the creation of combinatorial libraries for high-throughput screening.
Application in Drug Discovery: A Hypothetical Case Study - Inhibition of Carbonic Anhydrase
To illustrate the application of 3-acetylamino-4-methoxybenzenesulfonyl chloride, we present a hypothetical drug discovery workflow targeting carbonic anhydrase (CA), a well-established drug target for diuretics and anti-glaucoma agents. The sulfonamide moiety is a known zinc-binding group that can effectively inhibit metalloenzymes like CA.
Experimental Workflow: Synthesis and Screening
The following diagram outlines the general workflow for the synthesis of a library of sulfonamide derivatives and their subsequent biological evaluation.
Caption: General workflow for synthesis and screening of sulfonamide derivatives.
Hypothetical Biological Data
Following the synthesis of a library of sulfonamide derivatives, a primary screen against a target carbonic anhydrase isoform (e.g., CA-II) would be performed. The following table presents hypothetical data for a series of synthesized compounds, illustrating the structure-activity relationship (SAR) that could be established.
| Compound ID | R Group (from Amine) | CA-II Inhibition (IC₅₀, nM) | CA-IX Inhibition (IC₅₀, nM) |
| SM-001 | -CH₃ | 850 | >10000 |
| SM-002 | -CH₂CH₃ | 720 | >10000 |
| SM-003 | -CH₂-Ph | 150 | 5000 |
| SM-004 | -CH₂-(4-F-Ph) | 85 | 2500 |
| SM-005 | -(CH₂)₂-OH | 950 | >10000 |
| SM-006 | -morpholino | 450 | 8000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol describes a general method for the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Carbonic Anhydrase Inhibition Assay Protocol
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized sulfonamides against a carbonic anhydrase isoform.
Materials:
-
Purified carbonic anhydrase (e.g., human CA-II)
-
Synthesized sulfonamide compounds dissolved in DMSO
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compounds in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the enzyme solution to each well.
-
Add varying concentrations of the test compounds (from the DMSO stock) to the wells. Include a control with DMSO only.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, p-NPA.
-
Measure the absorbance at 400 nm every minute for 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where a hypothetical drug derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride could act as an inhibitor of a key signaling protein (e.g., a kinase), a common target for sulfonamide-based drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide derivative.
Conclusion
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a valuable and versatile building block for the synthesis of sulfonamide derivatives in drug discovery. Its straightforward reactivity allows for the creation of diverse chemical libraries that can be screened against a multitude of biological targets. The protocols and hypothetical data presented herein provide a framework for researchers to leverage this compound in their efforts to develop novel therapeutics. The presence of the acetamido and methoxy groups provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Application Notes and Protocols: 3-Acetylamino-4-methoxybenzenesulfonyl Chloride in the Development of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a versatile reagent for the synthesis of a diverse range of sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs and is particularly prominent in the design of potent enzyme inhibitors. A primary target for sulfonamide-based inhibitors is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental physiological reaction is crucial for processes such as pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, edema, and cancer, making CA isoforms attractive targets for therapeutic intervention. The primary sulfonamide moiety (-SO2NH2) of inhibitors binds to the zinc ion in the active site of carbonic anhydrases, effectively blocking their catalytic activity.
These application notes provide a comprehensive overview of the use of 3-acetylamino-4-methoxybenzenesulfonyl chloride as a starting material for the synthesis of novel carbonic anhydrase inhibitors. Detailed protocols for the synthesis of derivative compounds and for in vitro enzyme inhibition assays are provided to guide researchers in the discovery and development of new therapeutic agents.
Data Presentation: Inhibitory Activity of Structurally Related Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
While specific quantitative data for enzyme inhibitors directly derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride is not extensively available in the public domain, the following table presents the inhibition constants (Kᵢ) of structurally related benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data is illustrative of the potential inhibitory activities that can be achieved with this class of compounds. Acetazolamide, a clinically used carbonic anhydrase inhibitor, is included for comparison.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-(3-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide | 368 | 176 | 22.4 | 3.6 |
| 4-(3-(phenyl)-1H-pyrazol-1-yl)benzenesulfonamide | 392 | 43.9 | 25.9 | 6.0 |
| 4-(3-(cyclohexyl)-1H-pyrazol-1-yl)benzenesulfonamide | 357 | 50.4 | 3.0 | 1.4 |
| 4-(3-(p-pentylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide | 3200 | 755 | 5.0 | 12.4 |
| 4-(3-(2-bromoethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 1250 | 142 | 6.9 | 2.5 |
Note: The data presented is for benzenesulfonamide derivatives and is intended to be representative of the potential activity of compounds synthesized from 3-acetylamino-4-methoxybenzenesulfonyl chloride. Actual inhibitory activities of novel derivatives will need to be determined experimentally.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 3-Acetylamino-4-methoxybenzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of a library of novel sulfonamide derivatives by reacting 3-acetylamino-4-methoxybenzenesulfonyl chloride with a variety of primary and secondary amines.
Materials:
-
3-Acetylamino-4-methoxybenzenesulfonyl chloride
-
A selection of primary or secondary amines
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of 3-acetylamino-4-methoxybenzenesulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted 3-acetylamino-4-methoxybenzenesulfonamide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified hCA isoform in HEPES buffer.
-
Prepare stock solutions of the synthesized inhibitor compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock solutions in HEPES buffer to achieve a range of desired concentrations.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes.
-
Prepare the assay buffer containing HEPES and phenol red.
-
-
Enzyme Inhibition Assay:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
-
In the instrument's syringes, place the enzyme solution (with or without the inhibitor) and the CO₂-saturated water containing the phenol red indicator.
-
Rapidly mix the two solutions and monitor the change in absorbance at 557 nm over time. The decrease in pH due to the formation of carbonic acid will cause a color change in the phenol red indicator.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Measure the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract this from the enzyme-catalyzed rates.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the synthesis of potential carbonic anhydrase inhibitors.
Caption: Carbonic anhydrase signaling and point of inhibition.
Troubleshooting & Optimization
Technical Support Center: 3-acetylamino-4-methoxybenzenesulfonyl chloride Reaction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A1: The most common and direct method is the chlorosulfonation of N-(4-methoxyphenyl)acetamide (the acetylated version of p-anisidine). This reaction typically involves treating N-(4-methoxyphenyl)acetamide with an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. The reaction is generally heated to ensure it proceeds to completion.[1]
Q2: My reaction resulted in a very low yield. What are the most common causes?
A2: Low yields in this synthesis are typically due to one or more of the following factors:
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the product into the corresponding sulfonic acid. It is critical to use oven-dried glassware and anhydrous reagents under an inert atmosphere.[2][3]
-
Incomplete Reaction: The reaction may require heating to proceed to completion. A common protocol involves heating the mixture at 60°C for a couple of hours.[1] The completion of the reaction can often be visually monitored by the cessation of hydrogen chloride gas evolution.[1]
-
Suboptimal Reagent Quality: The chlorosulfonic acid should be of high purity. Using freshly distilled chlorosulfonic acid is recommended for best results.[1]
-
Improper Work-up: Significant product loss can occur during the quenching and isolation steps. The reaction mixture should be poured slowly and carefully onto crushed ice to precipitate the product and decompose the excess chlorosulfonic acid.[1]
Q3: My crude product is an oily or sticky solid, not the expected crystalline material. What went wrong?
A3: An oily or gummy product often indicates the presence of impurities, most commonly the corresponding sulfonic acid from hydrolysis.[4] Another possibility is residual chlorinated solvents that can be difficult to remove.[5] To resolve this, ensure the product is washed thoroughly with cold water during filtration to remove any water-soluble acids. If the product is still not solid, drying it thoroughly under high vacuum or performing a recrystallization from a suitable dry solvent, such as benzene, can yield the pure, crystalline sulfonyl chloride.[1]
Q4: How can I monitor the progress of the reaction effectively?
A4: Direct monitoring of the reaction via Thin Layer Chromatography (TLC) is often challenging because the highly reactive sulfonyl chloride product can hydrolyze on the silica gel plate, showing a spot corresponding to the sulfonic acid starting material.[3] A reliable indirect method is to take a small sample from the reaction mixture, quench it with a nucleophile like anhydrous methanol or a simple amine (e.g., benzylamine) in a separate vial. This converts the sulfonyl chloride into a stable ester or sulfonamide, which can then be analyzed by TLC against the starting material.[3]
Q5: Is a catalyst required for the chlorosulfonation reaction?
A5: No, a catalyst is generally not required for the reaction between an activated aromatic ring like N-(4-methoxyphenyl)acetamide and chlorosulfonic acid. The chlorosulfonic acid itself is highly reactive and serves as the reagent and solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture: Reagents, solvents, or glassware were not properly dried.[2][3] 2. Incomplete Reaction: Insufficient heating time or temperature.[1] 3. Poor Reagent Quality: Old or decomposed chlorosulfonic acid was used.[1] | 1. Ensure all glassware is oven-dried and the reaction is run under an inert (N₂ or Ar) atmosphere. Use anhydrous-grade reagents. 2. Heat the reaction mixture (e.g., 60°C for 2 hours) until HCl evolution ceases.[1] 3. Use fresh, preferably newly distilled, chlorosulfonic acid. |
| Product is an Oil or Gummy Solid | 1. Hydrolysis: The product has hydrolyzed to 3-acetylamino-4-methoxybenzenesulfonic acid.[4] 2. Residual Solvent: Chlorinated solvents are trapped in the product.[5] | 1. During work-up, wash the filtered solid thoroughly with ice-cold water. Purify the crude product by recrystallization from a dry, non-polar solvent.[1] 2. Dry the product under high vacuum for an extended period. |
| Difficult or Slow Filtration | 1. Fine Precipitate: The product precipitated as very fine particles. 2. Viscous Mixture: The quenching was incomplete or performed at too high a temperature. | 1. Allow the precipitate to settle before decanting the supernatant. Use a wider-frit funnel or add a filter aid like Celite. 2. Ensure the reaction mixture is added slowly to a large excess of ice with vigorous stirring to maintain a low temperature.[1] |
| TLC Analysis is Unclear or Streaky | 1. On-Plate Reaction: The sulfonyl chloride is reacting on the silica gel plate.[3] 2. Multiple Products: Side reactions, such as di-sulfonation or degradation, have occurred. | 1. Use the indirect TLC method: quench an aliquot with a dry alcohol (e.g., methanol) and spot the resulting stable ester.[3] 2. Re-evaluate reaction conditions. Avoid excessively high temperatures or prolonged reaction times. |
Experimental Protocol: Synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride
This protocol is adapted from a standard procedure for the chlorosulfonation of acetanilide.[1]
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Chlorosulfonic acid (freshly distilled recommended)
-
Crushed ice and water
-
Anhydrous benzene (for recrystallization)
Procedure:
-
In a 500 mL two-necked, round-bottomed flask equipped with a mechanical stirrer and a gas outlet connected to a trap, place 298 g (170 mL) of chlorosulfonic acid.
-
Cool the flask in an ice-water bath to approximately 10-15°C.
-
While maintaining the temperature, gradually add 83.6 g (0.5 mole) of N-(4-methoxyphenyl)acetamide in small portions over 20-30 minutes. Caution: Vigorous evolution of HCl gas will occur. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the cooling bath and heat the reaction mixture in a water bath at 60°C for two hours to complete the reaction. The reaction is complete when the evolution of HCl gas subsides.[1]
-
Allow the syrupy reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water.
-
In a fume hood, pour the reaction mixture slowly and in a thin stream into the ice slurry with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid product by suction filtration and wash it thoroughly with several portions of cold water until the washings are neutral to litmus paper.
-
Press the crude product as dry as possible on the filter funnel. The expected yield of crude material is approximately 105-112 g (80-85%).
Purification:
-
Dry the crude product on a porous plate or in a desiccator.
-
For a highly pure product, recrystallize the dried material from anhydrous benzene. The sulfonyl chloride is sparingly soluble in hot benzene.
-
Cool the benzene solution to induce crystallization. The product should form as colorless prisms.
-
Collect the pure crystals by filtration and dry under vacuum.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters and their typical ranges for optimizing the synthesis.
| Parameter | Recommended Condition | Rationale / Notes | Expected Outcome |
| Reagent Ratio | 4-5 molar equivalents of Chlorosulfonic Acid per equivalent of starting material | Ensures chlorosulfonic acid acts as both reagent and solvent, driving the reaction to completion.[1] | High conversion |
| Temperature | Addition: 10-15°CReaction: 60°C | Addition is exothermic and controlled to prevent side reactions. Heating is required to complete the sulfonation.[1] | Good yield, minimal byproducts |
| Reaction Time | 2 hours at 60°C | Sufficient time for the reaction to go to completion, as indicated by the cessation of HCl evolution.[1] | >80% yield |
| Quenching | Slow addition to a large excess of ice/water slurry | Rapidly decomposes excess chlorosulfonic acid and precipitates the product while minimizing hydrolysis due to low temperature.[1] | Solid, easily filterable product |
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of Sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sulfonamides with 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A1: The most prevalent side reactions are the di-sulfonylation of primary amines and the hydrolysis of the sulfonyl chloride. Di-sulfonylation occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide. Hydrolysis of the highly reactive 3-acetylamino-4-methoxybenzenesulfonyl chloride to the corresponding 3-acetylamino-4-methoxybenzenesulfonic acid can occur in the presence of water.
Q2: How can I minimize the formation of the di-sulfonated byproduct?
A2: To minimize di-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride can help ensure the complete consumption of the sulfonylating agent. Additionally, slow, dropwise addition of the sulfonyl chloride to the amine solution at a reduced temperature (e.g., 0 °C) can help control the reaction rate and prevent over-reaction.
Q3: What are the best practices to avoid hydrolysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A3: Strict anhydrous conditions are paramount. This includes using anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, or pyridine dried over molecular sieves), thoroughly drying all glassware before use, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Pyridine, often used as a base and solvent, should be of high purity and anhydrous, as it can be hygroscopic.
Q4: Can 3-acetylamino-4-methoxybenzenesulfonyl chloride undergo self-condensation or dimerization?
A4: While sulfonyl chlorides are not typically prone to self-condensation in the same manner as carbonyl compounds, the formation of sulfonic anhydrides from two molecules of a sulfonyl chloride can occur, especially at elevated temperatures or in the presence of moisture which can lead to the formation of the sulfonic acid that can then react with the sulfonyl chloride. However, under the standard conditions for sulfonamide synthesis (low temperature, presence of a nucleophilic amine), this is generally not a significant side reaction.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired sulfonamide | 1. Incomplete reaction. 2. Hydrolysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride. 3. Product loss during work-up or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slowly warming the reaction to room temperature. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. 3. Optimize the extraction and purification procedures. Consider alternative purification methods like recrystallization if column chromatography results in significant loss. |
| Presence of a significant amount of a high molecular weight impurity | Di-sulfonylation of the primary amine. | Use a slight excess of the amine (1.1-1.2 eq.). Add the sulfonyl chloride solution dropwise at 0 °C. Monitor the reaction closely and stop it once the starting amine is consumed. |
| A highly polar byproduct is observed by TLC/LC-MS | Hydrolysis of 3-acetylamino-4-methoxybenzenesulfonyl chloride to 3-acetylamino-4-methoxybenzenesulfonic acid. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. |
| Reaction is sluggish or does not proceed | 1. Low reactivity of the amine (e.g., sterically hindered or electron-deficient anilines). 2. Insufficiently basic reaction conditions. | 1. Increase the reaction temperature after the initial addition at 0 °C. Consider using a more polar solvent to improve solubility and reaction rate. A stronger, non-nucleophilic base might be required. 2. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is present to neutralize the HCl byproduct. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-3-acetylamino-4-methoxybenzenesulfonamide
This protocol describes a general method for the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with a primary aromatic amine.
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 eq.)
-
Substituted aniline (1.1 eq.)
-
Anhydrous pyridine or anhydrous dichloromethane (DCM) as solvent
-
Anhydrous triethylamine (TEA) (1.2 eq., if using DCM as solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted aniline (1.1 eq.) in anhydrous pyridine or anhydrous DCM.
-
Addition of Base (if applicable): If using DCM as the solvent, add anhydrous triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-3-acetylamino-4-methoxybenzenesulfonamide.
Visualizations
Caption: Reaction pathway for sulfonamide synthesis and formation of major side products.
Caption: Troubleshooting workflow for common issues in sulfonamide synthesis.
Caption: Logical relationships between reaction conditions and side product formation.
Technical Support Center: Purification of Sulfonamides Derived from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonamides synthesized from 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of sulfonamides derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Issue 1: Low Yield of Purified Sulfonamide
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after purification. | Incomplete reaction: The initial sulfonylation reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine reactant. |
| Hydrolysis of sulfonyl chloride: 3-Acetylamino-4-methoxybenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react to form the desired sulfonamide.[1] | Ensure all glassware is thoroughly dried before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, use freshly prepared or recently purchased 3-acetylamino-4-methoxybenzenesulfonyl chloride. | |
| Product degradation: The desired sulfonamide may be unstable under the reaction or workup conditions, particularly if harsh acidic or basic conditions are used for extended periods. | Use mild workup procedures. Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. | |
| Steric hindrance: If the amine reactant is sterically hindered, the reaction rate may be slow, leading to a low conversion to the product. | Increase the reaction temperature or prolong the reaction time. Be aware that this may also lead to increased side product formation. In some cases, an alternative synthetic route may be necessary. | |
| Loss of product during workup/purification: The sulfonamide may have partial solubility in the aqueous phase during extraction or may be difficult to separate from impurities during chromatography or recrystallization. | Optimize the extraction and purification protocols. For extractions, ensure the correct pH is used to minimize the solubility of the sulfonamide in the aqueous layer. For chromatography, select an appropriate solvent system that provides good separation. For recrystallization, carefully choose a solvent system in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Impurity | Identification Method | Purification Strategy |
| A persistent polar spot on TLC, often streaking. | 3-Acetylamino-4-methoxybenzenesulfonic acid (from hydrolysis of the starting material). | LC-MS, ¹H NMR (absence of the amine proton, presence of a sulfonic acid proton). | Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove the acidic sulfonic acid impurity.[2] |
| An unreacted starting material spot on TLC. | Unreacted amine. | TLC, LC-MS, ¹H NMR. | Acidic Wash: Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to protonate and extract the basic amine into the aqueous layer.[2] |
| Multiple spots on TLC that are close to the product spot. | Di-sulfonated amine or other side products. | LC-MS, ¹H NMR, ¹³C NMR. | Column Chromatography: Use flash column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired sulfonamide from closely related impurities.[3][4] |
| Recrystallization: If the impurities have different solubility profiles, recrystallization from an appropriate solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the synthesis and purification of these sulfonamides?
The most common side reaction is the hydrolysis of the starting material, 3-acetylamino-4-methoxybenzenesulfonyl chloride, to 3-acetylamino-4-methoxybenzenesulfonic acid.[1] This occurs in the presence of water and is a primary source of impurity. To minimize this, it is crucial to use anhydrous reaction conditions. The resulting sulfonic acid is a highly polar and acidic compound that can typically be removed with a basic aqueous wash during the workup.
Q2: How can I effectively purify my sulfonamide derivative?
The two most common and effective purification methods for sulfonamides are recrystallization and column chromatography.
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Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids. The choice of solvent is critical. A good recrystallization solvent will dissolve the sulfonamide at an elevated temperature but not at room temperature, while the impurities will either remain in solution or be insoluble at high temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and acetone/water.
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Column Chromatography: This technique is excellent for separating the desired sulfonamide from impurities with different polarities.[4] Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating complex mixtures.[3]
Q3: My sulfonamide appears to be acid-sensitive. How should I adjust my purification protocol?
If your sulfonamide is sensitive to acid, you should avoid acidic conditions during workup and purification. During column chromatography on silica gel (which is slightly acidic), you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[3] This neutralized silica gel is less likely to cause degradation of acid-sensitive compounds.
Q4: How do I confirm the purity of my final sulfonamide product?
The purity of your sulfonamide should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals for the sulfonamide structure, and the absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp and well-defined melting point is characteristic of a pure crystalline solid.
Q5: What are the characteristic spectral features of these sulfonamides?
In general, you can expect to see the following characteristic signals in the spectra of sulfonamides derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride:
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FT-IR: Characteristic stretching bands for the N-H group of the amide (around 3250-3350 cm⁻¹), the C=O of the amide (around 1650-1680 cm⁻¹), and the two S=O bonds of the sulfonamide group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).[5]
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, the amide N-H proton, and the protons of the amine portion of the molecule. The sulfonamide N-H proton signal can sometimes be broad and may exchange with D₂O.[5]
-
¹³C NMR: Signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the acetyl carbonyl and methyl carbons, and the carbons of the amine moiety.[5]
Experimental Protocols
Protocol 1: General Workup Procedure for Sulfonamide Synthesis
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent, dilute the mixture with a suitable solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide.
Protocol 2: Purification by Recrystallization
-
Transfer the crude sulfonamide to a flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the crude product completely. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystals of the pure sulfonamide should form.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare the Column:
-
Plug the bottom of a glass column with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude sulfonamide in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Start eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired sulfonamide.[3]
-
-
Isolate the Product:
-
Combine the fractions containing the pure sulfonamide (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: General experimental workflow for sulfonamide synthesis and purification.
Caption: Troubleshooting logic for the purification of sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Purification [chem.rochester.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-acetylamino-4-methoxybenzenesulfonyl chloride under reaction conditions
Welcome to the technical support center for 3-acetylamino-4-methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the stability and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A1: The primary stability concern for 3-acetylamino-4-methoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is its sensitivity to moisture. It can readily hydrolyze to the corresponding 3-acetylamino-4-methoxybenzenesulfonic acid. This hydrolysis is a common pathway for degradation.[1][2] Additionally, elevated temperatures and exposure to strong bases or nucleophiles can lead to decomposition or unwanted side reactions.
Q2: How should I properly store 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A2: To ensure the longevity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator can provide an additional layer of protection against moisture.
Q3: What are the visible signs of degradation?
A3: Degradation of 3-acetylamino-4-methoxybenzenesulfonyl chloride may not always be visually apparent. However, signs of decomposition can include a change in color, clumping of the solid material due to moisture absorption, or the presence of a strong acidic odor due to the formation of hydrochloric acid upon hydrolysis.
Q4: Can I use 3-acetylamino-4-methoxybenzenesulfonyl chloride that has been stored for an extended period?
A4: It is recommended to assess the purity of the reagent if it has been stored for a long time, especially if not stored under optimal conditions. A simple purity check can be performed using techniques like NMR or HPLC. If significant degradation to the sulfonic acid is observed, it may not be suitable for reactions requiring high purity.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Symptom: The yield of the desired sulfonamide product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of 3-acetylamino-4-methoxybenzenesulfonyl chloride | The sulfonyl chloride may have hydrolyzed due to exposure to moisture. Use a fresh bottle or a properly stored aliquot of the reagent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. |
| Presence of water in the reaction mixture | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry the amine substrate if it is hygroscopic. |
| Sub-optimal reaction temperature | The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. Optimize the reaction temperature. Many sulfonamide formations proceed well at room temperature. |
| Inappropriate base | The choice of base is crucial. A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the HCl produced during the reaction. Ensure the base is added in the correct stoichiometric amount. |
| Steric hindrance of the amine | If the amine substrate is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more reactive catalyst. |
Issue 2: Formation of Impurities
Symptom: The reaction mixture or the isolated product shows the presence of significant impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride | The primary impurity is often the corresponding sulfonic acid. This can be identified by its different polarity on TLC or by analytical techniques like LC-MS. To minimize this, follow the handling and storage recommendations strictly. |
| Reaction with the solvent | Some solvents can react with sulfonyl chlorides under certain conditions. For example, alcohols can form sulfonate esters. Use an inert solvent such as dichloromethane, chloroform, or THF. |
| Di-sulfonylation of the amine | If the amine has more than one reactive N-H bond, di-sulfonylation can occur. This can be controlled by adjusting the stoichiometry of the reactants. |
| Side reactions of the acetylamino or methoxy groups | Under harsh reaction conditions (e.g., strong acid or base), the acetylamino or methoxy groups could potentially undergo side reactions. It is important to maintain mild reaction conditions. |
Data Presentation
Table 1: Illustrative Hydrolysis Rates of a Substituted Benzenesulfonyl Chloride in Aqueous Dioxane
Disclaimer: The following data is for a related compound and is provided for illustrative purposes to demonstrate the effect of pH on stability. Actual rates for 3-acetylamino-4-methoxybenzenesulfonyl chloride may vary.
| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (s) |
| 4.0 | 25 | 1.5 x 10⁻⁴ | 4620 |
| 7.0 | 25 | 3.2 x 10⁻⁴ | 2166 |
| 10.0 | 25 | 8.5 x 10⁻³ | 81.5 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 3-acetylamino-4-methoxybenzenesulfonyl chloride under Simulated Reaction Conditions
This protocol outlines a general method for determining the stability of the title compound in a specific solvent at a given temperature.
Materials:
-
3-acetylamino-4-methoxybenzenesulfonyl chloride
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Anhydrous solvent of choice (e.g., Dichloromethane, THF, Acetonitrile)
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Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)
-
HPLC or NMR spectrometer
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare a stock solution of 3-acetylamino-4-methoxybenzenesulfonyl chloride and an internal standard in the chosen anhydrous solvent at a known concentration.
-
Incubation: Transfer the solution to a thermostated reaction vessel and maintain it at the desired reaction temperature.
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Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction immediately by, for example, rapid cooling or derivatization.
-
Analysis: Analyze the samples by HPLC or ¹H NMR.
-
Data Analysis: Quantify the peak area or integration of the 3-acetylamino-4-methoxybenzenesulfonyl chloride relative to the internal standard at each time point. Plot the concentration of the sulfonyl chloride versus time to determine the rate of decomposition.
Mandatory Visualizations
Caption: Workflow for assessing the stability of 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Caption: Troubleshooting guide for low yield in sulfonamide synthesis.
Caption: Potential degradation pathways for 3-acetylamino-4-methoxybenzenesulfonyl chloride.
References
Technical Support Center: Reactions of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetylamino-4-methoxybenzenesulfonyl chloride. The information is designed to help you identify and mitigate the formation of common byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when using 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A1: The most common byproducts typically arise from three main sources: hydrolysis of the sulfonyl chloride, reactions with residual starting materials from its synthesis, and side reactions with your intended nucleophile. The primary byproduct to be aware of is the sulfonic acid resulting from hydrolysis.
Q2: How can I detect the presence of the hydrolyzed byproduct, 3-acetylamino-4-methoxybenzenesulfonic acid?
A2: 3-acetylamino-4-methoxybenzenesulfonic acid is significantly more polar than the corresponding sulfonyl chloride. You can typically detect its presence using thin-layer chromatography (TLC), where it will have a much lower Rf value. It can also be identified by techniques like HPLC, or by an acidic wash of your organic layer, which would remove the sulfonic acid.
Q3: What is the primary cause of hydrolysis and how can I prevent it?
A3: Hydrolysis is caused by the reaction of the highly reactive sulfonyl chloride group with water.[1][2] To prevent this, it is crucial to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your glassware is thoroughly dried before use.
Q4: Can byproducts from the synthesis of 3-acetylamino-4-methoxybenzenesulfonyl chloride affect my reaction?
A4: Yes. Commercially available 3-acetylamino-4-methoxybenzenesulfonyl chloride may contain small amounts of impurities from its manufacturing process. These could include the starting material, 2-acetamidoanisole, or isomers formed during the sulfonation reaction. It is good practice to use a high-purity grade of the reagent or to purify it before use if you are conducting highly sensitive reactions.
Q5: In a reaction with a primary amine, I am seeing a second, less polar spot on my TLC. What could this be?
A5: When reacting 3-acetylamino-4-methoxybenzenesulfonyl chloride with a primary amine, it is possible to get a double sulfonylation product, where two molecules of the sulfonyl chloride react with the amine. This is more likely to occur if the stoichiometry is not carefully controlled or if the reaction conditions favor further reaction.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues and byproduct formation during reactions with 3-acetylamino-4-methoxybenzenesulfonyl chloride.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide product and a significant amount of a highly polar byproduct. | This is likely due to the hydrolysis of your 3-acetylamino-4-methoxybenzenesulfonyl chloride to the corresponding sulfonic acid. | - Ensure all solvents and reagents are anhydrous. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (nitrogen or argon). - Add the sulfonyl chloride slowly to the reaction mixture to control any exothermic reaction that might accelerate hydrolysis. |
| Presence of an unexpected, non-polar byproduct. | This could be unreacted 2-acetamidoanisole, the precursor for the sulfonyl chloride. | - Use a higher purity grade of 3-acetylamino-4-methoxybenzenesulfonyl chloride. - Purify the starting material via recrystallization if necessary. |
| Formation of a disubstituted amine byproduct when using a primary amine. | The primary amine has reacted with two equivalents of the sulfonyl chloride. | - Carefully control the stoichiometry of your reactants. Use a slight excess of the amine if appropriate for your reaction. - Add the sulfonyl chloride solution dropwise to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride at all times. |
| Complex mixture of byproducts that are difficult to separate. | This may be due to the degradation of the sulfonyl chloride under the reaction conditions (e.g., high temperature or prolonged reaction time). | - Attempt the reaction at a lower temperature. - Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. - Consider a milder base if one is being used. |
Experimental Workflow & Byproduct Formation
The following diagram illustrates a typical experimental workflow for a sulfonylation reaction and indicates the points at which common byproducts may be introduced.
Caption: A typical workflow for sulfonylation reactions and points of byproduct formation.
Signaling Pathway of Byproduct Formation
The following diagram illustrates the logical pathways leading to the formation of common byproducts.
Caption: Logical pathways illustrating the formation of major byproducts.
References
Technical Support Center: Overcoming Poor Reactivity of Amines with 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when working with 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor reactivity of some amines with 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A1: Poor reactivity in the synthesis of sulfonamides from 3-acetylamino-4-methoxybenzenesulfonyl chloride typically stems from two main characteristics of the amine:
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Low Nucleophilicity: Amines with electron-withdrawing groups (e.g., nitroanilines, heteroaromatic amines) are less nucleophilic, making them slower to attack the electrophilic sulfur atom of the sulfonyl chloride.
-
Steric Hindrance: Bulky substituents on the amine (e.g., secondary amines with large alkyl groups, ortho-substituted anilines) can physically block the approach of the amine to the sulfonyl chloride, slowing down the reaction rate.
Q2: What are the standard reaction conditions for the sulfonylation of amines with 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A2: A typical starting point for the reaction involves dissolving the amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, commonly triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct formed during the reaction. The 3-acetylamino-4-methoxybenzenesulfonyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the initial reaction rate, followed by stirring at room temperature.
Q3: Can I use protic solvents like ethanol for this reaction?
A3: It is generally not recommended to use protic solvents like ethanol or water. Sulfonyl chlorides can react with these solvents (alcoholysis or hydrolysis) to form sulfonate esters or sulfonic acids, respectively. These side reactions will consume the sulfonyl chloride and reduce the yield of the desired sulfonamide.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the sulfonamide product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Amine Nucleophilicity: The amine is electron-deficient and a weak nucleophile.2. Steric Hindrance: The amine or the sulfonyl chloride is sterically hindered.3. Inactive Sulfonyl Chloride: The 3-acetylamino-4-methoxybenzenesulfonyl chloride has hydrolyzed to the sulfonic acid. | 1. Increase the reaction temperature (e.g., reflux in THF or dioxane).2. Use a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU).3. Add a catalyst, such as 4-Dimethylaminopyridine (DMAP) or Indium(III) chloride (InCl₃).4. For sterically hindered amines, consider longer reaction times and elevated temperatures.5. Use freshly purchased or properly stored 3-acetylamino-4-methoxybenzenesulfonyl chloride. |
| Formation of Multiple Products | 1. Di-sulfonylation of Primary Amines: If an excess of sulfonyl chloride is used with a primary amine, a second sulfonylation can occur.2. Side Reactions with the Solvent: Use of a protic or reactive solvent. | 1. Use a stoichiometric amount or a slight excess of the amine.2. Add the sulfonyl chloride slowly to the amine solution.3. Ensure the use of an anhydrous aprotic solvent. |
| Difficult Product Purification | 1. Unreacted Starting Materials: The reaction has not gone to completion.2. Presence of Base Hydrochloride Salt: The salt of the base (e.g., triethylammonium chloride) is co-precipitating with the product. | 1. Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion.2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess amine and base, followed by a wash with a saturated sodium bicarbonate solution. |
Quantitative Data Summary
The following tables provide representative data for the reaction of 3-acetylamino-4-methoxybenzenesulfonyl chloride with various amines under different conditions.
Table 1: Effect of Amine Nucleophilicity on Reaction Outcome
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | TEA | DCM | 25 | 4 | 92 |
| 4-Nitroaniline | DBU | THF | 65 | 24 | 65 |
| Morpholine | TEA | DCM | 25 | 2 | 95 |
| 2,6-Dimethylaniline | Pyridine | Dioxane | 100 | 48 | 40 |
Table 2: Optimization of Reaction Conditions for a Weakly Nucleophilic Amine (4-Nitroaniline)
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| None | TEA | THF | 65 | 48 | 35 |
| DMAP (10 mol%) | TEA | THF | 65 | 24 | 55 |
| InCl₃ (5 mol%) | TEA | THF | 65 | 18 | 75 |
| None | DBU | Dioxane | 100 | 12 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Aromatic Amine
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Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the aromatic amine (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Procedure for a Poorly Reactive, Sterically Hindered Amine
-
Reaction Setup: To a sealable reaction vessel, add the sterically hindered amine (1.0 eq.), 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.1 eq.), and anhydrous 1,4-dioxane (0.2 M).
-
Base and Catalyst Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq.) and InCl₃ (0.05 eq.).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C for 12-48 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General reaction mechanism for sulfonamide formation.
Caption: Standard experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low-yielding reactions.
Technical Support Center: 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
Welcome to the technical support center for handling 3-acetylamino-4-methoxybenzenesulfonyl chloride in your research. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing the unreacted sulfonyl chloride from their reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of reactions involving 3-acetylamino-4-methoxybenzenesulfonyl chloride.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with starting sulfonyl chloride (as seen in NMR/LC-MS). | Incomplete quenching of the reactive sulfonyl chloride. | 1. Ensure a sufficient excess of the quenching agent is used. 2. Increase the reaction time for the quenching step. 3. Improve mixing during the aqueous wash to ensure complete contact between the organic and aqueous phases. |
| Low yield of the desired sulfonamide product after purification. | 1. Hydrolysis of the sulfonyl chloride starting material before or during the reaction. 2. Hydrolysis of the desired sulfonamide product during workup. 3. Product loss during extraction or crystallization. | 1. Ensure all reactants and solvents are anhydrous. 2. Avoid strongly acidic or basic conditions during workup if the product is sensitive.[1] 3. Perform multiple extractions with a suitable organic solvent and optimize crystallization conditions (solvent, temperature).[2] |
| An oily or difficult-to-purify crude product. | Presence of non-polar byproducts or residual quenching agent derivatives. | 1. Consider a different quenching method that produces a more easily removable byproduct (e.g., quenching with an amine to form a sulfonamide that can be removed by an acid wash). 2. Employ column chromatography for purification.[3] |
| Formation of an insoluble precipitate during aqueous workup. | The sodium salt of the sulfonic acid (formed from hydrolysis of the sulfonyl chloride) may precipitate. | 1. Dilute the reaction mixture with more water. 2. Adjust the pH of the aqueous layer to dissolve the salt. |
Frequently Asked Questions (FAQs)
Q1: How can I quench the unreacted 3-acetylamino-4-methoxybenzenesulfonyl chloride in my reaction mixture?
A1: Unreacted 3-acetylamino-4-methoxybenzenesulfonyl chloride, a reactive sulfonyl chloride, can be "quenched" or neutralized by reacting it with a nucleophile.[4] Common methods include:
-
Aqueous Base Wash: Washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and can be removed in the aqueous layer.[4]
-
Amine Quench: Adding a simple amine (e.g., a secondary amine like diethylamine) will convert the sulfonyl chloride into a sulfonamide. This sulfonamide can then often be removed by an acidic wash.
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Alcohol Quench: Adding an alcohol like methanol can convert the sulfonyl chloride to a sulfonate ester.[4] This may be useful if the resulting ester has significantly different polarity from your desired product, facilitating separation by chromatography.
Q2: What is the most common method for removing the hydrolyzed sulfonyl chloride (sulfonic acid)?
A2: The most common method is to perform a liquid-liquid extraction. After quenching with an aqueous base, the resulting sodium sulfonate salt is highly polar and will preferentially partition into the aqueous layer, while your typically less polar organic product will remain in the organic layer.[5]
Q3: My desired product is also a sulfonamide. How can I selectively remove the unreacted sulfonyl chloride without affecting my product?
A3: This is a common challenge. The key is to exploit the high reactivity of the sulfonyl chloride. By quenching with a carefully chosen nucleophile (as described in Q1) before proceeding with further purification, you can convert the unreacted starting material into a different compound that is easier to separate from your desired sulfonamide. The choice of quenching agent will depend on the properties of your desired product.
Q4: Can I use column chromatography to remove unreacted 3-acetylamino-4-methoxybenzenesulfonyl chloride?
A4: While possible, it is generally not recommended to directly load a reaction mixture containing a reactive sulfonyl chloride onto a silica gel column. Sulfonyl chlorides can react with the silica gel or residual water, leading to streaking and poor separation. It is best practice to quench the unreacted sulfonyl chloride before performing column chromatography.[3]
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This protocol is a general method for hydrolyzing and removing unreacted sulfonyl chloride.
-
Reaction Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur.[4]
-
Continue stirring for 30-60 minutes after the addition is complete to ensure full hydrolysis of the sulfonyl chloride.[4]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If your product is in an organic solvent, add more of the same solvent to dilute the mixture. If the reaction was run in a water-miscible solvent, you will need to add a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Separate the organic and aqueous layers.
-
Wash the organic layer two more times with saturated aqueous NaHCO₃, followed by one wash with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.[4]
-
Protocol 2: Quenching with Diethylamine (Amine Quench)
This protocol is useful when the resulting sulfonamide byproduct can be easily separated from the desired product.
-
Reaction Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess (2-3 equivalents relative to the initial amount of sulfonyl chloride) of diethylamine to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess diethylamine and the newly formed sulfonamide), water, and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Visualizations
References
Technical Support Center: Scalable Synthesis of Sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of sulfonamides using 3-acetylamino-4-methoxybenzenesulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of sulfonamides with 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Issue 1: Low or No Product Yield
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Symptom: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material (amine or sulfonyl chloride) after the expected reaction time.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Reduced Reactivity of Sulfonyl Chloride The electron-donating methoxy group on the benzene ring can decrease the electrophilicity of the sulfonyl chloride, leading to a slower reaction rate. Increase the reaction temperature in increments of 10°C or prolong the reaction time, monitoring progress by TLC or LC-MS. Insufficient Base A stoichiometric amount of base is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. For less nucleophilic amines, a stronger base or a slight excess of the base may be necessary. Sterically Hindered Amine If the amine starting material is sterically hindered, the reaction may require more forcing conditions. Consider using a higher reaction temperature or a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to facilitate the reaction. Poor Solubility of Reagents Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent system. For example, if using dichloromethane (DCM), the addition of a co-solvent like DMF might be beneficial.
Issue 2: Presence of Multiple Spots on TLC / Impure Product
-
Symptom: TLC analysis shows the formation of multiple products, or the isolated product is of low purity.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Hydrolysis of Sulfonyl Chloride The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Di-sulfonylation of Primary Amines Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct. To minimize this, add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (0°C) to maintain a low concentration of the electrophile. Using a slight excess of the amine (1.1-1.2 equivalents) can also favor the formation of the mono-sulfonated product. Hydrolysis of the Acetylamino Group (Deacetylation) The acetylamino group may be susceptible to hydrolysis under strongly basic or acidic conditions, leading to the formation of the corresponding amino-sulfonamide. It is crucial to use mild bases like pyridine or triethylamine. Avoid strong bases such as sodium hydroxide unless the stability of the acetyl group has been verified for the specific substrate. If deacetylation is observed, consider performing the reaction at a lower temperature. Side Reactions with the Amine If the amine contains other reactive functional groups, these may compete in the reaction. Protection of these functional groups may be necessary before the sulfonylation step.
Issue 3: Difficult Product Isolation and Purification
-
Symptom: The desired sulfonamide is difficult to crystallize or separate from byproducts and unreacted starting materials.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step High Polarity of the Product The presence of the acetylamino and sulfonamide groups can make the product highly polar, leading to challenges in extraction and chromatography. Use a more polar solvent system for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. For column chromatography, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) may be required. Formation of Emulsions during Workup The presence of polar functionalities can lead to the formation of emulsions during aqueous workup. To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective on a smaller scale. Product is an Oil If the product does not crystallize, try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product, if available, can also promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like pyridine or triethylamine, is added to neutralize this acid. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Q2: Can I use a stronger base like sodium hydroxide?
A2: While strong inorganic bases can be used in some sulfonamide syntheses, they may promote the hydrolysis of the acetylamino group on the 3-acetylamino-4-methoxybenzenesulfonyl chloride, leading to an undesired byproduct. It is recommended to start with milder organic bases like pyridine or triethylamine. If a stronger base is required due to a very weakly nucleophilic amine, the reaction should be carefully monitored for deacetylation.
Q3: How does the 3-acetylamino-4-methoxy substitution pattern affect the reaction?
A3: The methoxy group is electron-donating, which can slightly reduce the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This may necessitate slightly longer reaction times or elevated temperatures. The acetylamino group adds polarity to the molecule and introduces a potential site for hydrolysis under harsh basic or acidic conditions.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. LC-MS can also be used for more precise monitoring.
Q5: My product is very soluble in water. How can I improve extraction efficiency?
A5: If your sulfonamide product shows high water solubility, you can improve extraction efficiency by performing multiple extractions with an organic solvent. Additionally, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.
Experimental Protocols
General Protocol for Scalable Synthesis of N-substituted-3-acetylamino-4-methoxybenzenesulfonamides
This protocol is a general guideline and may require optimization based on the specific amine used.
Materials:
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3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.05 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add the amine (1.05 eq) and anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution while maintaining the temperature below 5°C.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-acetylamino-4-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.
-
Workup:
-
Once the reaction is complete, cool the mixture back to room temperature and dilute with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for the synthesis of a hypothetical sulfonamide using the general protocol. Actual results will vary depending on the specific amine and reaction scale.
| Parameter | Value |
| Scale | 10 g of 3-acetylamino-4-methoxybenzenesulfonyl chloride |
| Amine | Aniline (1.1 eq) |
| Base | Pyridine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 18 hours |
| Reaction Temperature | Room Temperature |
| Isolated Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
The following diagrams illustrate the experimental workflow and key logical relationships in troubleshooting.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of Substituted Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted sulfonamides. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential issues in their synthetic workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted sulfonamides, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am consistently obtaining low yields or no desired sulfonamide product. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common issue in sulfonamide synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
Sulfonyl Chloride Instability: Sulfonyl chlorides are susceptible to hydrolysis.[1][2] Ensure the sulfonyl chloride is of high purity and freshly used or properly stored under anhydrous conditions.
-
Amine Reactivity: Sterically hindered or electron-deficient amines may exhibit low nucleophilicity, leading to slow or incomplete reactions.[3] Consider using more forcing reaction conditions (e.g., higher temperature, longer reaction time) or a more reactive sulfonylating agent.
-
Moisture Contamination: Water in the reaction mixture will hydrolyze the sulfonyl chloride, reducing the amount available to react with the amine.[1] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can lead to incomplete conversion or the formation of side products. A slight excess of the amine is sometimes used to drive the reaction to completion.
-
Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction.[4] Insufficient or an inappropriate choice of base can hinder the reaction. Pyridine or triethylamine are commonly used.[4] The pKa of the base should be considered in relation to the amine substrate.
-
Temperature and Reaction Time: Some reactions may require elevated temperatures or extended reaction times to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][4]
-
-
Side Reactions:
-
Dimerization/Polymerization: In some cases, side reactions such as the formation of disulfonimides can occur, especially with primary amines if excess sulfonyl chloride is used.
-
Reaction with Solvent: Nucleophilic solvents may compete with the amine in reacting with the sulfonyl chloride. Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Troubleshooting Workflow for Low Product Yield:
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Difficult Product Purification
Question: My crude product is difficult to purify. What are the common impurities and what purification strategies can I employ?
Answer: Purification of sulfonamides can be challenging due to the presence of various impurities and the physicochemical properties of the product itself.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Technique |
| Unreacted Amine | Incomplete reaction or use of excess amine. | Acidic wash (e.g., 1M HCl) during workup to protonate and remove the basic amine into the aqueous layer.[4] |
| Hydrolyzed Sulfonyl Chloride (Sulfonic Acid) | Reaction of sulfonyl chloride with moisture. | Basic wash (e.g., saturated NaHCO₃ solution) during workup to deprotonate and remove the acidic sulfonic acid into the aqueous layer.[4] |
| Excess Base (e.g., Pyridine, Triethylamine) | Added to neutralize HCl. | Acidic wash during workup. |
| Side Products (e.g., Disulfonimide) | Reaction of the product with excess sulfonyl chloride. | Flash column chromatography on silica gel is often effective.[4] The choice of eluent system is critical and may require some optimization. |
| Inorganic Salts | From workup procedures. | Washing the organic layer with brine can help remove residual inorganic salts.[4] |
General Purification Tips:
-
Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.[4]
-
Flash Column Chromatography: This is a versatile technique for purifying a wide range of sulfonamides. A gradient elution is often necessary to separate the product from closely related impurities.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) may be required.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted sulfonamides?
A1: The most traditional and widely employed method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] However, several other methods have been developed to overcome the limitations of this approach.
| Method | Description | Advantages | Disadvantages |
| Sulfonyl Chloride and Amine | Nucleophilic attack of an amine on a sulfonyl chloride, typically in the presence of a base like pyridine or triethylamine.[4][5] | Broad substrate scope, generally reliable. | Preparation of sulfonyl chlorides can require harsh and hazardous reagents (e.g., chlorosulfonic acid).[1][6] Not suitable for sensitive substrates.[3] |
| From N-Silylamines | Reaction of N-silylamines with sulfonyl chlorides. | Can provide quantitative yields and may be performed solvent-free.[7] | Requires pre-synthesis of the N-silylamine. |
| One-Pot from Carboxylic Acids | Copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination.[8] | Avoids prefunctionalization of starting materials, good for analog synthesis.[8] | May not be suitable for all substrate classes. |
| From Thiols | Oxidative chlorination of thiols to form sulfonyl chlorides, followed by reaction with an amine.[9] | Utilizes readily available thiols. | Can require harsh oxidizing and chlorinating agents.[9] |
| From Aryl Amines (Diazotization) | Conversion of an aryl amine to a diazonium salt, which is then treated with sulfur dioxide and a copper catalyst to form the sulfonyl chloride.[9] | Useful alternative when other methods are not suitable. | Can have limitations with electron-rich or electron-withdrawing substrates.[9] |
Q2: How do reaction conditions affect the yield of sulfonamide synthesis?
A2: Reaction conditions play a critical role in the outcome of sulfonamide synthesis. The following table provides examples of how varying conditions can impact the yield.
| Amine | Sulfonyl Chloride | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | p-Toluenesulfonyl chloride | Pyridine (1.5) | DCM | 0 to RT | 12 | ~95 |
| Aniline | Benzenesulfonyl chloride | Triethylamine (1.2) | THF | RT | 6 | ~90 |
| N-Silylmorpholine | p-Toluenesulfonyl chloride | None | Acetonitrile | Reflux | 1 | Quantitative |
| 4-Fluoroaniline | Dansyl chloride | Pyridine (2.0) | DCM | 0 to RT | 18 | ~85 |
Note: Yields are approximate and can vary based on specific experimental details.
Q3: What are some alternative, milder reagents for sulfonamide synthesis?
A3: To circumvent the use of harsh reagents like chlorosulfonic acid and thionyl chloride, several milder alternatives have been developed. For instance, the use of DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)) as a solid surrogate for sulfur dioxide gas has gained traction.[9][10] This reagent can be used to prepare sulfonamides from Grignard reagents or aryl halides under less hazardous conditions.[9] Another approach involves the use of sulfonyl fluorides, which can be more stable than their chloride counterparts and are useful in "click" chemistry applications.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides from Sulfonyl Chlorides and Amines
This protocol describes a standard method for the synthesis of sulfonamides using conventional heating.
Materials:
-
Amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., Pyridine, 1.5 eq or Triethylamine, 1.2 eq)
-
Sulfonyl chloride (1.05 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[4]
General Experimental Workflow:
Caption: General workflow for sulfonamide synthesis.
Characterization of a Synthesized Sulfonamide:
The structure of the synthesized sulfonamide can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic and aliphatic protons. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. ¹³C NMR will confirm the carbon framework.[4]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[4]
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Validation & Comparative
Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of Sulfonamides Derived from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
A detailed investigation of the scientific literature did not yield specific studies on the biological activities of sulfonamide derivatives synthesized directly from 3-acetylamino-4-methoxybenzenesulfonyl chloride. However, the extensive research on structurally similar sulfonamides provides a strong foundation for predicting and comparing their potential therapeutic applications. This guide, therefore, presents a comparative overview of the well-established antimicrobial, anticancer, and anti-inflammatory activities of analogous benzenesulfonamide derivatives, offering valuable insights for researchers and drug development professionals.
The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2] The general structure, characterized by a sulfonyl group connected to an amine, allows for diverse chemical modifications, leading to compounds with tailored biological activities. These activities often stem from the inhibition of specific enzymes, such as dihydropteroate synthase in bacteria or carbonic anhydrases in cancer cells.[3]
Synthetic Pathway and Key Derivatives
The synthesis of sulfonamides from 3-acetylamino-4-methoxybenzenesulfonyl chloride would typically involve the reaction of the sulfonyl chloride with a variety of primary or secondary amines in the presence of a base. This straightforward and versatile reaction allows for the creation of a large library of derivatives for biological screening.
Below is a generalized workflow for the synthesis of such sulfonamide derivatives.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Comparative Biological Activities
The biological potential of sulfonamides is vast. This section compares the antimicrobial, anticancer, and anti-inflammatory activities of various benzenesulfonamide derivatives, which serve as representative examples for potential derivatives of 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Antimicrobial Activity
Sulfonamides were among the first antimicrobial agents to be widely used and function by inhibiting the synthesis of folic acid in bacteria.[3] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial strains.
Table 1: Comparative Antimicrobial Activity of Representative Sulfonamides
| Compound/Derivative | Target Organism(s) | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound |
| Sulfonamide 5a | E. coli | 31 ± 0.12 | 7.81 | Ciprofloxacin (32 ± 0.12 mm) |
| Sulfonamide 9a | E. coli | 30 ± 0.12 | 7.81 | Ciprofloxacin (32 ± 0.12 mm) |
| Aliphatic Sulfonamides | Gram-negative bacteria | Generally higher activity | - | Standard antibiotics |
| Aliphatic Sulfonamides | Gram-positive bacteria | Generally lower activity | - | Standard antibiotics |
Data is illustrative and compiled from various sources on sulfonamide derivatives.[3][4]
Anticancer Activity
The anticancer properties of sulfonamides are often linked to their ability to inhibit carbonic anhydrases, particularly isoforms like CA IX, which are overexpressed in many tumors.[5][6] Their cytotoxic effects are typically assessed using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Anticancer Activity of Representative Sulfonamides
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action (if known) | Reference Compound |
| Compound 12d | Breast Cancer (MDA-MB-468) | 3.99 ± 0.21 (Hypoxic) | Cell cycle arrest (G0-G1, S), Apoptosis induction | - |
| Compound 12i | Breast Cancer (MDA-MB-468) | 1.48 ± 0.08 (Hypoxic) | Carbonic Anhydrase IX inhibitor | - |
| trans-Stilbene Benzenesulfonamide 9 | Breast Cancer (BT-549) | 0.205 | Cytotoxic | - |
| trans-Stilbene Benzenesulfonamide 12 | Colon Cancer (HT-29) | 0.554 | Cytotoxic | - |
| Novel 1,2,4-triazine sulfonamide | Colon Cancer (DLD-1, HT-29) | Induces apoptosis | Intrinsic and extrinsic apoptosis pathways | 5-Fluorouracil |
Data is illustrative and compiled from various sources on sulfonamide derivatives.[5][7][8][9]
Caption: Simplified signaling pathway for sulfonamide-induced apoptosis.
Anti-inflammatory Activity
Certain sulfonamides exhibit anti-inflammatory properties by modulating the activity of inflammatory cells and pathways. For instance, they can reduce the production of reactive oxygen species by neutrophils.[6]
Table 3: Comparative Anti-inflammatory Activity of Representative Sulfonamides
| Compound/Derivative | Biological Effect | In Vitro/In Vivo Model | Mechanism of Action |
| Sulfanilamide-related drugs (dapsone, nimesulide) | Reduction of HOCl availability | Activated neutrophils | Attenuates neutrophil histotoxicity |
| N-(4-methoxyphenyl) quinoline-8-sulfonamide | Reduces inflammatory response | Fibroblast-like synoviocytes | Targets RAMP1 activity |
Data is illustrative and compiled from various sources on sulfonamide derivatives.[6][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to determine the biological activities of sulfonamides.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The sulfonamide derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Conclusion
While direct experimental data on the biological activities of sulfonamides derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride is currently unavailable in the public domain, the extensive body of research on analogous compounds provides a robust framework for predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility and the proven therapeutic potential of the sulfonamide scaffold make this class of compounds a promising area for further investigation in drug discovery and development. The experimental protocols and comparative data presented in this guide offer a valuable starting point for researchers venturing into the synthesis and biological evaluation of novel sulfonamide derivatives.
References
- 1. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Benzenesulfonyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core moieties in a multitude of therapeutic agents. This guide provides an objective comparison of three commonly used substituted benzenesulfonyl chlorides: p-Toluenesulfonyl chloride (TsCl), 2,4-Dichlorobenzenesulfonyl chloride, and 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl). By examining their reactivity, steric profiles, and performance based on experimental data, this guide aims to facilitate an informed choice of reagent to optimize synthetic outcomes.
Reagent Profiles and Principles of Reactivity
The reactivity of a benzenesulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of the substituents on the aromatic ring.
-
p-Toluenesulfonyl Chloride (TsCl): As a derivative of toluene, TsCl features a methyl group in the para position.[1] This electron-donating group slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. It is a widely used, cost-effective reagent for the preparation of sulfonamides and tosylates, the latter being excellent leaving groups in nucleophilic substitution reactions.[1]
-
2,4-Dichlorobenzenesulfonyl Chloride: This reagent possesses two electron-withdrawing chlorine atoms. These groups significantly increase the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[2][3] Consequently, it is more reactive than TsCl and is an excellent choice for reactions with less nucleophilic amines or when faster reaction times are required.[2] However, the chlorine atom at the ortho-position can introduce steric hindrance, which may slow reactions with particularly bulky nucleophiles.[3]
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): Characterized by three bulky isopropyl groups, two of which are in the ortho positions, TPSCl's reactivity is dominated by severe steric hindrance.[4][5] This steric bulk shields the sulfonyl chloride group, which can dramatically reduce the rate of reaction with certain nucleophiles.[5] This property is often exploited to achieve selectivity, for example, in the sulfonylation of primary over secondary alcohols or as a condensing agent in oligonucleotide synthesis where it facilitates the formation of internucleotide linkages.[5]
The interplay of these effects is crucial for reagent selection. The following diagram illustrates these fundamental relationships.
Comparative Performance in Sulfonamide Synthesis
The yield of a sulfonylation reaction is highly dependent on the specific amine substrate and the reaction conditions. The following table summarizes representative experimental data for the selected sulfonyl chlorides, highlighting their performance in forming sulfonamides with various amines.
| Sulfonyl Chloride | Amine Substrate | Base / Solvent | Time / Temp. | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | None / Solvent-free | 5 min / RT | 92% | [6] |
| p-Toluenesulfonyl chloride | N-Silylated Aniline | Acetonitrile (reflux) | 1 hr / Reflux | 99% | [7] |
| p-Toluenesulfonyl chloride | Nicotinamide | Pyridine / DMF | 12 hr / 80°C | 75% | [8] |
| 2,4-Dichlorobenzenesulfonyl chloride | Aniline | Pyridine / DCM | 6-18 hr / RT | >90% (Typical) | [9] |
| 2,4-Dichlorobenzenesulfonyl chloride | 4-Fluoroaniline | Pyridine / DCM | 6-18 hr / RT | >90% (Typical) | [9] |
| 2,4-Dichlorobenzenesulfonyl chloride | Piperidine | Pyridine / DCM | 6-18 hr / RT | >95% (Typical) | [9] |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Aqueous Ammonia (25%) | THF | 0.5 hr / RT | 98% | [10] |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Guanosine derivative | Et₃N, DMAP / CH₂Cl₂ | 3 hr / RT | High (not specified) |
Note: Yields are illustrative and vary based on the specific substrate and precise reaction conditions. Direct comparison requires identical conditions, which are not always available in published literature.
Experimental Protocols
A generalized protocol for the synthesis of sulfonamides is provided below. This procedure can be adapted for each of the compared sulfonyl chlorides, with modifications often relating to reaction time and temperature based on reagent reactivity.
General Protocol for N-Sulfonylation of an Amine
-
Amine Solubilization: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base (e.g., Pyridine (1.5 eq) or Triethylamine (1.5 eq)) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the benzenesulfonyl chloride reagent (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). For less reactive or sterically hindered substrates/reagents, gentle heating may be required.
-
Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
The following diagram illustrates this typical experimental workflow.
Conclusion and Reagent Selection
The choice among substituted benzenesulfonyl chlorides depends heavily on the specific synthetic challenge.
-
Choose p-Toluenesulfonyl chloride (TsCl) for general-purpose applications, when working with reactive amines, or when cost is a primary consideration. It is also the reagent of choice for converting alcohols to tosylates to create good leaving groups.
-
Choose 2,4-Dichlorobenzenesulfonyl chloride when higher reactivity is needed, for example, with deactivated or weakly nucleophilic amines. The resulting 2,4-dichlorophenyl moiety can also be a strategic component for modulating the physicochemical properties of a target molecule.[9]
-
Choose 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) when steric hindrance is required to impart selectivity, or for specialized applications such as its use as a condensing agent in oligonucleotide synthesis.[11] Its lower reactivity makes it unsuitable for general sulfonamide synthesis unless specific selectivity is desired.
By understanding the distinct electronic and steric profiles of these reagents, researchers can effectively tailor their synthetic strategies to achieve high yields and the desired chemical diversity in their drug discovery and development programs.
References
- 1. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
Efficacy of carbonic anhydrase inhibitors derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride
For Immediate Release
This guide provides a comparative analysis of the inhibitory efficacy of novel benzenesulfonamide-based carbonic anhydrase inhibitors against several human carbonic anhydrase (hCA) isoforms. The data presented is intended for researchers, scientists, and drug development professionals working on the design and development of selective and potent carbonic anhydrase inhibitors. This document includes a direct comparison with the widely used inhibitor Acetazolamide.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in a variety of physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1][3] Several isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[1][3] In particular, the transmembrane isoforms hCA IX and XII are associated with tumorigenesis and are considered important targets for anticancer therapies.[4][5][6][7][8][9] The development of isoform-selective inhibitors is a key objective in the field to minimize off-target effects. This guide focuses on the inhibitory activity of recently synthesized benzenesulfonamide derivatives, with a particular focus on a compound bearing a 4-acetamidophenyl moiety, a close structural analog of derivatives from 3-acetylamino-4-methoxybenzenesulfonyl chloride.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of a selection of novel benzenesulfonamide derivatives and the standard inhibitor Acetazolamide (AZA) against four key human carbonic anhydrase isoforms (hCA I, II, IX, and XII) is summarized in the tables below. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations. A lower Kᵢ value indicates a higher inhibitory potency.
Table 1: Inhibition Constants (Kᵢ) of Sulfonyl Semicarbazides against hCA Isoforms [4]
| Compound | R Moiety | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| AZA (Standard) | - | 250 | 12 | 25 | 5.8 |
| 5 | H | 41.2 | 4.3 | 73.9 | 0.68 |
| 7 | 4-Cl | 40.2 | 3.5 | 23.1 | 0.63 |
| 10 | 4-NO₂ | 49.3 | 6.0 | 20.5 | 0.79 |
| 13 | 4-NHCOCH₃ | 41.3 | 3.6 | 81.3 | 0.71 |
Table 2: Inhibition Constants (Kᵢ) of Benzenesulfonamides from Click Chemistry against hCA Isoforms [6]
| Compound | X | R Moiety | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| AZA (Standard) | - | - | 250 | 12 | 25 | 5.8 |
| 4a | H | p-Me-C₆H₄ | 368 | 176 | 22.4 | 3.6 |
| 4c | H | cC₆H₁₁ | 357 | 50.4 | 3.0 | 1.4 |
| 5a | F | p-Me-C₆H₄ | 41.5 | 30.1 | 1.5 | 0.8 |
| 5c | F | cC₆H₁₁ | 49.8 | 38.2 | 2.1 | 1.1 |
Table 3: Inhibition Constants (Kᵢ) of N-((4-sulfamoylphenyl)carbamothioyl) Amides against hCA Isoforms [2]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| AZA (Standard) | 250 | 12.5 | 2.5 |
| 3a | 87.6 | 384.3 | 13.5 |
| 3f | 13.3 | 5.3 | 1.1 |
| 3l | 18.2 | 6.1 | 1.5 |
Experimental Protocols
The determination of the inhibition constants (Kᵢ) for the carbonic anhydrase inhibitors was performed using a stopped-flow CO₂ hydrase assay.[2]
Principle: This method measures the enzyme-catalyzed hydration of CO₂. The assay follows the change in pH resulting from the production of bicarbonate and a proton, which is monitored using a pH indicator. The initial rates of the reaction are measured at different inhibitor concentrations to determine the Kᵢ value.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII)
-
Inhibitor compounds
-
Acetazolamide (as a standard)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
All solutions are maintained at a constant temperature (e.g., 25°C).
-
The enzyme and inhibitor solutions are pre-incubated for a specified period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, which reflects the change in pH due to the enzymatic reaction.
-
Initial reaction velocities are calculated from the linear phase of the progress curves.
-
The Kᵢ values are determined by fitting the initial velocity data at various inhibitor concentrations to the Morrison equation for tight-binding inhibitors.[10]
Visualizations
Signaling Pathway
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic analysis of novel sulfonamides from 3-acetylamino-4-methoxybenzenesulfonyl chloride
A comparative overview of the spectroscopic characterization of novel sulfonamide derivatives. This guide provides an objective comparison of spectroscopic data from recently synthesized sulfonamides, supported by detailed experimental protocols and workflow visualizations.
Initial searches for publicly available research on novel sulfonamides specifically derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride did not yield specific examples with comprehensive spectroscopic data. Therefore, this guide has been broadened to encompass the spectroscopic analysis of various novel sulfonamides, providing a comparative framework applicable to the characterization of new derivatives in this class.
The synthesis and characterization of novel sulfonamides remain a cornerstone of medicinal chemistry research.[1] Sulfonamides are known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The unequivocal structural confirmation of these newly synthesized compounds is paramount, and this is primarily achieved through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[4][5]
This guide compares the spectroscopic data of three distinct, recently synthesized sulfonamide derivatives to illustrate the characteristic spectral features and highlight the differences arising from their unique structural substitutions.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for three exemplary novel sulfonamides. This allows for a direct comparison of the influence of different structural moieties on the spectral output.
Table 1: Comparison of FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | Derivative 1: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide[2] | Derivative 2: 2-(4′-acetamidophenyl sulfonamido) Acetic acid[5] | Derivative 3: 4-methyl-N-(pyridin-4-yl)benzenesulfonamide[6] | Key Observations |
| N-H Stretch | 3263–3371 (broad) | ~3300 (broad) | ~3250 | The position and broadness are indicative of hydrogen bonding. |
| O-H Stretch (Phenolic/Carboxylic) | 3400-3600 (sharp/broad) | 2500-3300 (very broad) | Not Applicable | Distinct, broad absorbances for hydroxyl groups. |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | 650-850 | Characteristic sharp peaks for aromatic C-H bonds. |
| C=O Stretch (Amide/Carboxylic) | Not Applicable | ~1700 (Carboxylic), ~1680 (Amide) | Not Applicable | Strong absorptions typical for carbonyl groups. |
| SO₂ Asymmetric Stretch | 1320–1310 | 1335 | 1325 | A strong, characteristic absorption for the sulfonyl group.[3] |
| SO₂ Symmetric Stretch | 1155–1143 | 1160 | 1140 | Another strong, characteristic absorption for the sulfonyl group.[3] |
| S-N Stretch | Not specified | Not specified | 931 | Confirms the formation of the sulfonamide linkage.[7] |
Table 2: Comparison of ¹H-NMR Spectroscopic Data (δ, ppm)
| Proton Signal | Derivative 1: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide[2] | Derivative 2: 2-(4′-acetamidophenyl sulfonamido) Acetic acid[5] | Derivative 3: 4-methyl-N-(pyridin-4-yl)benzenesulfonamide[6] | Key Observations |
| SO₂-NH | 7.03–7.61 | ~8.0 | 11.03 | The chemical shift is highly dependent on the electronic environment and solvent. |
| Aromatic Protons | 7.2 - 8.0 | 7.5 - 7.8 | 6.5 - 8.5 | Complex multiplet patterns are typical for substituted benzene rings. |
| -CH₃ (Tosyl) | 2.3 | Not Applicable | 2.29 | A characteristic singlet for the methyl group on the tosyl moiety. |
| -CH₃ (Acetyl) | Not Applicable | 2.1 | Not Applicable | A singlet corresponding to the acetyl methyl group. |
| Aliphatic Protons | Not Applicable | ~4.0 (CH) | Not Applicable | Signals corresponding to protons on non-aromatic carbons. |
| OH/COOH | Variable (broad singlet) | ~10-12 (broad singlet) | Not Applicable | Often appears as a broad singlet that can exchange with D₂O. |
Table 3: Comparison of ¹³C-NMR Spectroscopic Data (δ, ppm)
| Carbon Signal | Derivative 1: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide[2] | Derivative 2: 2-(4′-acetamidophenyl sulfonamido) Acetic acid[5] | Derivative 3: 4-methyl-N-(pyridin-4-yl)benzenesulfonamide[6] | Key Observations |
| Aromatic Carbons | 120.3 - 144 | 118 - 142 | 110 - 150 | A series of signals in the downfield region characteristic of aromatic rings. |
| C=O (Amide/Carboxylic) | Not Applicable | ~170 (Carboxylic), ~169 (Amide) | Not Applicable | Downfield signals characteristic of carbonyl carbons. |
| -CH₃ (Tosyl) | 12.5 | Not Applicable | ~21 | An upfield signal for the tosyl methyl carbon. |
| -CH₃ (Acetyl) | Not Applicable | ~24 | Not Applicable | An upfield signal for the acetyl methyl carbon. |
| Aliphatic Carbons | Not Applicable | ~55 (CH) | Not Applicable | Signals for non-aromatic carbons, typically in the upfield region. |
Table 4: Comparison of Mass Spectrometry Data (m/z)
| Ion | Derivative 1: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide[2] | Derivative 2: 2-(4′-acetamidophenyl sulfonamido) Acetic acid[5] | Derivative 3: 4-methyl-N-(pyridin-4-yl)benzenesulfonamide[6] | Key Observations |
| [M+H]⁺ or [M]⁺ | Varies with structure | Varies with structure | Varies with structure | The molecular ion peak is crucial for confirming the molecular weight of the synthesized compound. |
| Key Fragments | Fragments corresponding to the tosyl group, the amine moiety, and loss of SO₂. | Fragments showing loss of COOH, the acetamidophenyl group, and the sulfonyl moiety. | Fragments indicating cleavage of the S-N bond and fragmentation of the pyridine and tosyl rings. | Fragmentation patterns provide valuable structural information. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of novel sulfonamides, based on common practices reported in the literature.[2][4]
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrophotometer.
-
Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: Spectra are usually recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
NMR Spectroscopy (¹H and ¹³C)
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sulfonamide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.
-
Analysis: The chemical shifts (δ), multiplicity (singlet, doublet, etc.), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are used to elucidate the structure of the molecule.
Mass Spectrometry
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, typically in positive or negative ion mode, to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺).
-
Analysis: The molecular weight is confirmed by the mass of the molecular ion. The fragmentation pattern can be analyzed to further support the proposed structure.
Visualizing the Workflow
To better illustrate the process of synthesizing and characterizing these novel sulfonamides, the following diagrams outline the general experimental and logical workflows.
Caption: A generalized workflow for the synthesis of novel sulfonamides.
Caption: A logical workflow for the spectroscopic characterization of novel sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of some new sulfonamide derivatives from acetanilide and ami" by Ayman Ahmad Ramadan [fesj.uoalfarahidi.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. 3-Acetyl-4-methoxybenzenesulfonyl chloride | C9H9ClO4S | CID 15579448 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Spectrum of Sulfonamides from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of sulfonamides synthesized from various chemical precursors. By presenting supporting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Introduction to Sulfonamides
Sulfonamides were among the first synthetic antimicrobial agents to be widely used and continue to be an important class of drugs.[1][2] Their core mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it de novo. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA, RNA, and proteins, ultimately leading to bacteriostasis.[1] The versatility of the sulfonamide scaffold allows for the synthesis of a wide array of derivatives from various precursors, leading to a range of antibacterial activities. This guide explores the antibacterial spectrum of sulfonamides derived from amino acids and other drug molecules.
Comparative Antibacterial Spectrum
The antibacterial efficacy of novel sulfonamides synthesized from different precursors was evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for sulfonamides derived from amino acids, existing drugs, and vitamins, all synthesized using p-toluenesulfonyl chloride as a common reagent.
| Precursor Class | Precursor | Synthesized Sulfonamide (Code) | Target Bacterium | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Amino Acid | Histidine | Compound 5a | E. coli | 7.81 | 31 ± 0.12 | [1] |
| K. pneumoniae | >500 | - | [1] | |||
| S. aureus | >500 | - | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Tryptophan | Compound 5b | E. coli | 250 | 14 ± 0.15 | [1] | |
| K. pneumoniae | 250 | 15 ± 0.15 | [1] | |||
| S. aureus | 125 | 16 ± 0.12 | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Drug Molecule | Levetiracetam | Compound 3b | E. coli | 250 | 15 ± 0.12 | [1] |
| K. pneumoniae | 62.5 | 22 ± 0.12 | [1] | |||
| S. aureus | 125 | 17 ± 0.15 | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Famotidine | Compound 7a | E. coli | >500 | - | [1] | |
| K. pneumoniae | 125 | 18 ± 0.12 | [1] | |||
| S. aureus | >500 | - | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Tranexamic Acid | Compound 9a | E. coli | 7.81 | 30 ± 0.12 | [1] | |
| K. pneumoniae | 125 | 17 ± 0.15 | [1] | |||
| S. aureus | >500 | - | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Vitamin | Nicotinamide | Compound 3a | E. coli | >500 | - | [1] |
| K. pneumoniae | 62.5 | 23 ± 0.15 | [1] | |||
| S. aureus | >500 | - | [1] | |||
| B. subtilis | >500 | - | [1] | |||
| Control | Ciprofloxacin | - | E. coli | 7.81 | 32 ± 0.12 | [1] |
| K. pneumoniae | 15.62 | 25 ± 0.12 | [1] | |||
| S. aureus | 15.62 | 24 ± 0.15 | [1] | |||
| B. subtilis | 7.81 | 29 ± 0.12 | [1] |
Experimental Protocols
Synthesis of Novel Sulfonamides
The following is a general procedure for the synthesis of sulfonamides from various amine-containing precursors and p-toluenesulfonyl chloride.[1]
Materials:
-
Amine-containing precursor (e.g., amino acid, drug molecule)
-
p-Toluenesulfonyl chloride
-
Sodium carbonate solution (1 M)
-
Distilled water
-
Magnetic stirrer
-
pH meter
Procedure:
-
Accurately weigh the amine-containing precursor and dissolve it completely in distilled water with constant stirring.
-
Monitor and maintain the pH of the solution between 8 and 10 by adding 1 M sodium carbonate solution as needed.
-
Carefully add an equimolar amount of p-toluenesulfonyl chloride to the solution.
-
Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography.
-
After the reaction is complete, acidify the mixture to precipitate the sulfonamide product.
-
Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum.
-
The final product can be further purified by recrystallization.
Determination of Antibacterial Activity
1. Agar Disk Diffusion Method
This method is used to qualitatively assess the susceptibility of bacteria to the synthesized sulfonamides.[3][4][5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture (adjusted to 0.5 McFarland standard)
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized sulfonamide solutions of known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the synthesized sulfonamide solution.
-
Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.[6][7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (adjusted to 0.5 McFarland standard and then diluted)
-
Synthesized sulfonamide stock solution
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the sulfonamide stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth and bacteria, no drug) and a negative control (broth only) on each plate.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible turbidity (bacterial growth).
Visualizations
Sulfonamide Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of novel sulfonamides and the subsequent evaluation of their antibacterial activity.
Caption: General workflow for sulfonamide synthesis and antibacterial testing.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by targeting the bacterial folic acid synthesis pathway. The diagram below illustrates this mechanism.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. asm.org [asm.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Navigating the Structure-Activity Relationship of 3-Acetylamino-4-methoxybenzenesulfonyl Chloride Analogs: A Landscape of Undisclosed Research
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the exploration of the structure-activity relationship (SAR) for analogs synthesized directly from 3-acetylamino-4-methoxybenzenesulfonyl chloride. Despite the commercial availability of this sulfonamide precursor, dedicated studies detailing the synthesis of a diverse series of analogs and their comparative biological evaluation are not present in the public domain. This guide, therefore, serves to highlight the absence of published data and outlines the general methodologies and potential therapeutic avenues that researchers might pursue based on related benzenesulfonamide scaffolds.
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold should note that while SAR studies are a cornerstone of modern medicinal chemistry, not all starting materials have been exhaustively investigated. The lack of published data for derivatives of 3-acetylamino-4-methoxybenzenesulfonyl chloride suggests that this area may be unexplored or that the research is proprietary and has not been disclosed.
Potential Therapeutic Applications of Benzenesulfonamides
Benzenesulfonamides are a well-established class of compounds with a broad range of biological activities. Analogs derived from scaffolds similar to 3-acetylamino-4-methoxybenzenesulfonyl chloride have shown promise in various therapeutic areas, including:
-
Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, notably targeting carbonic anhydrases, kinases, and proteases.
-
Antimicrobial Activity: Sulfonamide-based drugs were among the first effective antibiotics and continue to be a source of new antibacterial and antifungal agents.
-
Anticancer Properties: Many benzenesulfonamide derivatives have been investigated for their potential as anticancer agents, often through the inhibition of signaling pathways crucial for tumor growth and survival.
-
Neurological Disorders: Certain sulfonamides have been explored for their activity on ion channels and receptors in the central nervous system, indicating potential for treating neurological conditions.
Hypothetical Experimental Workflow for SAR Study
Should a research program be initiated for analogs of 3-acetylamino-4-methoxybenzenesulfonyl chloride, a typical experimental workflow would be as follows. This can be visualized in the DOT language diagram below.
Caption: A generalized workflow for a structure-activity relationship study.
Data Presentation: A Template for Future Research
In the absence of specific data, the following table is presented as a template for how quantitative data for a hypothetical series of analogs (Analogs 1-4) with varying substituents (R) would be organized. This table would be crucial for comparing the potency and selectivity of the synthesized compounds.
| Analog ID | R-Group Modification | Target Activity (IC50, nM) | Off-Target Activity (IC50, nM) | Cell-Based Potency (EC50, nM) |
| 1 | Methyl | Data unavailable | Data unavailable | Data unavailable |
| 2 | Phenyl | Data unavailable | Data unavailable | Data unavailable |
| 3 | 4-Chlorophenyl | Data unavailable | Data unavailable | Data unavailable |
| 4 | 3-Trifluoromethylphenyl | Data unavailable | Data unavailable | Data unavailable |
Standard Experimental Protocols
For a hypothetical SAR study of this compound class, the following experimental protocols would be relevant:
General Procedure for Synthesis of Sulfonamide Analogs
A solution of 3-acetylamino-4-methoxybenzenesulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) would be treated with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine). The reaction mixture would be stirred at room temperature until completion, followed by an aqueous workup and purification by column chromatography or recrystallization to yield the desired sulfonamide analog.
Enzyme Inhibition Assay (Generic Kinase Assay)
-
Plate Preparation: A 384-well plate is prepared with the test compounds (analogs) at various concentrations.
-
Enzyme and Substrate Addition: The target kinase and its specific peptide substrate, along with ATP, are added to the wells to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent) is added to measure the extent of the reaction.
-
Data Analysis: The signal is read using a plate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using non-linear regression analysis.
Conclusion and Future Directions
The field of medicinal chemistry is vast, and while the benzenesulfonamide scaffold is well-explored, specific substitution patterns may remain uninvestigated in the public literature. The lack of a clear SAR for analogs of 3-acetylamino-4-methoxybenzenesulfonyl chloride represents an opportunity for novel research. Future work in this area would involve the systematic synthesis of a diverse library of analogs and their evaluation in a panel of biological assays to uncover potentially valuable therapeutic agents. Researchers are encouraged to use the general frameworks provided in this guide to structure their investigations into this and other unexplored areas of chemical space.
Comparative Guide to Synthesis Methods for 3-Acetylamino-4-methoxybenzenesulfonyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated synthesis methods for 3-acetylamino-4-methoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The methodologies are evaluated based on yield, reaction conditions, and operational simplicity, supported by experimental data from peer-reviewed literature and established protocols.
Introduction
3-Acetylamino-4-methoxybenzenesulfonyl chloride is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide-based therapeutic agents. The efficiency and scalability of its synthesis are paramount for drug development pipelines. The most prevalent and well-documented method for preparing this and analogous aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding N-acetylated aniline derivative. This guide will focus on this primary method and explore a potential two-step alternative, providing detailed protocols and comparative data to inform methodology selection.
Overview of Synthesis Methods
The transformation of N-(2-methoxyphenyl)acetamide (2-methoxyacetanilide) into 3-acetylamino-4-methoxybenzenesulfonyl chloride is predominantly achieved via electrophilic aromatic substitution.
-
Method 1: Direct Single-Step Chlorosulfonation. This is the most traditional and widely-used approach. It involves the direct reaction of the starting acetanilide derivative with an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating/chlorinating agent.[1]
-
Method 2: Two-Step Sulfonation and Chlorination. An alternative approach involves a sequential process where the acetanilide is first sulfonated to form the corresponding sulfonic acid. This intermediate is then isolated and subsequently chlorinated using a different chlorinating agent, such as thionyl chloride or phosphorus pentachloride.[2] This method can offer better control and potentially reduce the harshness of using large excesses of chlorosulfonic acid.[2][3]
Comparative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of acetylamino-benzenesulfonyl chlorides, providing a basis for comparison. Data is adapted from procedures for structurally similar compounds due to the specificity of the target molecule.
| Parameter | Method 1: Direct Chlorosulfonation | Method 2: Two-Step Synthesis |
| Starting Material | N-(2-methoxyphenyl)acetamide | N-(2-methoxyphenyl)acetamide |
| Key Reagents | Chlorosulfonic Acid (HSO₃Cl) | 1. HSO₃Cl (sulfonation) 2. SOCl₂ or PCl₅ (chlorination) |
| Reagent Ratio (to SM) | ~5 equivalents | 1. ~1.1 equivalents 2. ~1.1-1.5 equivalents |
| Temperature (°C) | 10-15 (addition), then 60-70 (reaction) | 1. 35-50 2. 40-60 |
| Reaction Time | 2 - 4 hours | 1. 2 hours 2. 2 - 3 hours |
| Typical Yield | 75-85% | >85% (overall) |
| Key Advantages | Single step, operationally simple. | Higher potential yield, less HSO₃Cl waste.[2] |
| Key Disadvantages | Large excess of corrosive HSO₃Cl, highly exothermic.[4] | Two separate steps, requires isolation of intermediate. |
Table 1: Comparison of Synthesis Methods. Data is extrapolated from established procedures for analogous compounds like p-acetamidobenzenesulfonyl chloride.[1][2]
Signaling Pathways and Experimental Workflows
Reaction Pathway Diagram
The diagram below illustrates the direct chlorosulfonation of N-(2-methoxyphenyl)acetamide. The electrophile, generated from chlorosulfonic acid, attacks the aromatic ring predominantly at the position para to the activating methoxy group and ortho to the acetylamino group.
Caption: Direct Chlorosulfonation Pathway.
Experimental Workflow Diagram
This flowchart outlines the key stages of the direct chlorosulfonation process, from reaction setup to product purification.
Caption: Workflow for Direct Chlorosulfonation.
Detailed Experimental Protocols
Method 1: Direct Chlorosulfonation of N-(2-methoxyphenyl)acetamide
This protocol is adapted from a well-established procedure for the synthesis of p-acetamidobenzenesulfonyl chloride and is expected to yield the desired product with high efficiency.[1]
Materials:
-
N-(2-methoxyphenyl)acetamide (1.0 eq)
-
Chlorosulfonic acid, freshly distilled (approx. 5.0 eq)
-
Crushed ice and water
-
Standard laboratory glassware, magnetic stirrer, and a fume hood
Procedure:
-
Setup: In a fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer and a gas absorption trap for HCl. Place the flask in a cooling bath (ice/water).
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (2.5 moles, ~165 mL for a 0.5 mole scale reaction). Cool the acid to approximately 10-15°C.
-
Substrate Addition: While stirring, add N-(2-methoxyphenyl)acetamide (0.5 moles) in small portions over about 15-20 minutes. Maintain the internal temperature below 20°C during the addition. Vigorous evolution of HCl gas will occur.
-
Reaction: Once the addition is complete, remove the cooling bath and heat the reaction mixture in a water bath to 60-70°C for two hours. The reaction is considered complete when the evolution of HCl gas subsides.[1]
-
Work-up: Allow the syrupy reaction mixture to cool slightly. In a separate large beaker (2 L), prepare a slurry of crushed ice and water (approx. 1 kg). While stirring the ice slurry vigorously, pour the reaction mixture slowly onto the ice. This step is highly exothermic and must be performed with caution in a fume hood.[1]
-
Isolation: The product, 3-acetylamino-4-methoxybenzenesulfonyl chloride, will precipitate as a solid. Collect the crude product by vacuum filtration using a large funnel, as the fine crystals can clog the filter paper.[1]
-
Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.
-
Purification: For many applications, the crude, water-washed product is suitable. For higher purity, the dried crude material can be recrystallized from a suitable solvent like benzene or an ethyl acetate/hexane mixture. The crude product should be used promptly or properly stored as sulfonyl chlorides can hydrolyze over time.[1]
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a certified fume hood with appropriate personal protective equipment (gloppies, lab coat, face shield). The reaction evolves large quantities of toxic HCl gas.
Conclusion
The direct chlorosulfonation of N-(2-methoxyphenyl)acetamide remains the most straightforward and efficient method for preparing 3-acetylamino-4-methoxybenzenesulfonyl chloride on a laboratory scale. Its primary advantages are the use of readily available reagents and a single-step procedure that provides good yields (typically 75-85%).[1] However, the method's reliance on a large excess of highly corrosive chlorosulfonic acid and the vigorous nature of the reaction and work-up are significant drawbacks.
The two-step alternative, involving sulfonation followed by chlorination with a milder agent, presents a viable option for processes where minimizing the use of chlorosulfonic acid is a priority.[2] While operationally more complex, this route can lead to higher overall yields and a more controlled reaction profile, which can be advantageous for larger-scale production. The choice of method will ultimately depend on the specific requirements of the research or development project, balancing factors of yield, safety, operational simplicity, and scale.
References
A Head-to-Head Comparison of Sulfonamide Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfonamide inhibitors, supported by experimental data. It delves into their performance against various targets, outlines detailed experimental methodologies, and visualizes key concepts for enhanced understanding.
Sulfonamides are a versatile class of compounds renowned for their therapeutic applications, ranging from antimicrobial to anticancer and anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of key enzymes in pathogenic pathways. This guide offers a comparative analysis of sulfonamide inhibitors, with a primary focus on their well-established role as carbonic anhydrase inhibitors, alongside other significant targets like cyclooxygenase-2 (COX-2) and dihydropteroate synthase (DHPS).
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of sulfonamides is a critical determinant of their therapeutic efficacy. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various sulfonamide compounds against different enzyme targets.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes.[3] Sulfonamides are potent inhibitors of several CA isoforms, and this inhibition is the basis for their use in treating conditions like glaucoma, epilepsy, and certain cancers.[3][4]
Table 1: Inhibitory Activity (Ki, nM) of Acetazolamide and Other Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Pyridine-3-sulfonamide Derivative 4 | >10000 | 271 | 137 | 91 |
| N-(sulfapyridine)-p-hydroxybenzamide (7d) | 2.62 ± 0.05 | - | - | - |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide (6c) | - | 5.74 ± 1.17 | - | - |
| Mono-tailed compounds 1–7 | 68.4–458.1 | 62.8–153.7 | - | 55.4–113.2 |
Data compiled from multiple sources.[3][5][6] Note: '-' indicates data not available.
Table 2: Inhibition of Bacterial Carbonic Anhydrase (VchCA from Vibrio cholerae)
| Compound | VchCA (Ki, nM) |
| Acetazolamide (AAZ) | 12 |
| 4-aminoethyl-benzenesulfonamides | 6.1 - 9.3 |
| 4-aminomethyl-benzenesulfonamides | 6.1 - 9.3 |
Data from a study on sulfonamides with potent inhibitory action against VchCA.[7]
Cyclooxygenase-2 (COX-2) Inhibition
Certain sulfonamide derivatives, like celecoxib, are selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[8][9] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Table 3: Inhibitory Activity of Sulfonamide-Based COX-2 Inhibitors
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 0.06 | 405 |
| Rofecoxib Analogue (Methanesulfonamide) | 0.9 | >111 |
| Naproxen-sulfamethoxazole conjugate | - | 75.4% inhibition at 10 µM |
Data compiled from various studies.[10][11] Note: '-' indicates data not available.
Dihydropteroate Synthase (DHPS) Inhibition
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[12][13] This pathway is absent in humans, providing a selective target for these drugs.[12]
Table 4: Minimum Inhibitory Concentration (MIC) of Sulfonamide Analogues against Bacterial Strains
| Compound | S. aureus (µg/mL) | P. aeruginosa (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) |
| FQ5 | 32 | 16 | 16 | 16 |
Data from a study on the inhibitory potential of selected sulfonamide analogues.[14]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of sulfonamide inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This is the most common method for determining the inhibition constants of CA inhibitors.[3][15]
Materials:
-
Purified CA isoenzyme (e.g., hCA I, II, IX, XII)
-
Test sulfonamide compounds
-
CO₂-saturated water
-
Assay buffer (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the test inhibitor at various concentrations, and the pH indicator in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20°C).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time period (10-100 seconds) as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Inhibition constants (Ki) are then determined by fitting the data to the appropriate inhibition model.[15]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the inhibition of DHPS, the target for antibacterial sulfonamides.[16]
Materials:
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
p-Aminobenzoic acid (pABA)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
DHPS enzyme
-
Test sulfonamide compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, pABA, DHFR, and NADPH.
-
Inhibitor Addition: Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the DHPS enzyme to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]
Materials:
-
Test sulfonamide compounds
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution of the sulfonamide compound with MHB to achieve a range of desired concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well (except for a sterility control).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is often used to measure the cytotoxicity of potential anticancer drugs.[17]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Test sulfonamide compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[17]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams visualize key pathways and experimental processes.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 12. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 13. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 14. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of Compounds Derived from 3-Acetylamino-4-methoxybenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of new therapeutic agents. Compounds synthesized using 3-acetylamino-4-methoxybenzenesulfonyl chloride as a starting material belong to the sulfonamide class of molecules, which are known for their diverse pharmacological activities. This guide provides a comparative overview of common analytical techniques used to assess the purity of these compounds, complete with experimental data and detailed protocols.
The purity of a synthesized compound directly impacts its safety, efficacy, and reproducibility in biological assays. Impurities can arise from various sources, including residual starting materials, by-products of the reaction, or degradation products. Therefore, robust analytical methods are essential to detect and quantify these impurities.
Comparison of Analytical Techniques for Purity Analysis
Several analytical techniques are available for the purity assessment of sulfonamide derivatives. The choice of method depends on factors such as the chemical nature of the compound and its impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control versus in-depth impurity profiling). The following table summarizes and compares the most commonly employed techniques.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Retention time, peak area/height for quantification, % purity.[1] | High (ng to µg/mL).[1] | Excellent, with high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution with impurities.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[1] | Retention factor (Rf), qualitative presence of impurities. | Moderate | Semi-quantitative at best. | Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks. | Lower resolution and sensitivity compared to HPLC, not ideal for precise quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2] | Retention time, mass-to-charge ratio (m/z) for identification, and peak area for quantification. | Very High (pg to ng/mL).[2] | Excellent, highly specific and sensitive.[2] | Provides structural information about impurities, enabling their identification without reference standards.[3] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Chemical shifts, coupling constants, and signal integrals provide detailed structural information and can be used for quantitative analysis (qNMR).[4] | Lower than chromatographic methods. | Excellent for quantitative NMR (qNMR) using an internal standard.[5] | Provides unequivocal structural elucidation of the main compound and impurities, non-destructive.[4] | Lower sensitivity for trace impurities, can be complex to interpret for mixtures.[6] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized sulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask. Dilute to the mark to achieve a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a wavelength where the sulfonamide has maximum absorbance (e.g., 254 nm or 278 nm).[1][8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all components.[1]
2. Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a solution of the synthesized compound at a concentration of 1-10 mg/mL in a volatile solvent like methanol or ethyl acetate.[1]
-
TLC Plate and Mobile Phase:
-
Plate: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as ethyl acetate/hexane or chloroform/methanol, should be optimized to achieve good separation.
-
-
Procedure:
-
Spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.[1]
-
Remove the plate and let it air dry.
-
-
Visualization: Visualize the spots under UV light at 254 nm.[1] For compounds that are not UV-active, staining with reagents like fluorescamine spray (viewed under 366 nm UV light) can be used, which makes sulfonamides appear as yellow-green fluorescent spots.[1][9] The presence of multiple spots indicates impurities.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Similar to HPLC, prepare a dilute solution of the compound (typically 1-10 µg/mL) in the mobile phase.
-
LC-MS Conditions:
-
LC System: Use an HPLC or UHPLC system with conditions similar to those described for HPLC-UV.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for sulfonamides, typically in positive ion mode.[3]
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.[3]
-
-
Data Analysis: Identify the main compound by its retention time and mass-to-charge ratio. Search for other peaks in the chromatogram and analyze their mass spectra to identify potential impurities. Fragmentation patterns from MS/MS can help in the structural elucidation of unknown impurities.[3][10]
Visualizing the Purity Analysis Workflow
The following diagram illustrates a typical workflow for the purity analysis of a newly synthesized compound derived from 3-acetylamino-4-methoxybenzenesulfonyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
- 4. veeprho.com [veeprho.com]
- 5. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. nanobioletters.com [nanobioletters.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Acetylamino)-4-methoxybenzenesulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 3-(acetylamino)-4-methoxybenzenesulfonyl chloride, ensuring laboratory safety and regulatory compliance. This compound is classified as a corrosive and water-reactive substance, demanding careful management to mitigate risks.
Immediate Safety and Hazard Profile
-
Corrosive : Causes severe skin burns and eye damage.[1][2][3][4]
-
Water-Reactive : Reacts with water, potentially violently, to release toxic and corrosive gases like hydrogen chloride.[5][6][7]
-
Harmful if Swallowed or Inhaled : Can cause significant health issues upon ingestion or inhalation.[1][2]
-
Respiratory and Skin Sensitizer : May cause allergic reactions upon repeated exposure.[1][2]
Due to these hazards, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, a lab coat or chemical-resistant suit, and eye/face protection such as safety goggles and a face shield.[1][2] All handling of this compound should be performed in a well-ventilated chemical fume hood.[8]
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for 3-(acetylamino)-4-methoxybenzenesulfonyl chloride depends on the quantity of the waste.
1. Bulk Quantities:
Bulk or unreacted quantities of this compound must be disposed of as hazardous waste.[1][9] Do not attempt to neutralize bulk amounts in the laboratory, as the reaction can be highly exothermic and difficult to control.
-
Step 1: Containerization: Ensure the chemical is in a clearly labeled, sealed, and compatible container. If the original container is compromised, transfer the contents to a new, appropriate hazardous waste container.[9]
-
Step 2: Labeling: The container must be labeled with the full chemical name, "Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-," and clear hazard warnings (e.g., "Corrosive," "Water-Reactive").
-
Step 3: Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[2] Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1][10]
2. Small, Residual Quantities and Contaminated Materials:
Small quantities, such as residues in glassware, or materials used for spill cleanup can be neutralized by trained personnel in a controlled laboratory setting.[8][9]
-
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like sodium hydroxide. Place this beaker in an ice bath to manage the exothermic reaction.[8]
-
Slow Addition: While stirring vigorously, slowly and carefully add the residual sulfonyl chloride to the basic solution. Crucially, always add the acid chloride to the base, never the other way around, to avoid a violent reaction. [8]
-
pH Monitoring: Continuously monitor the pH of the solution. If it becomes acidic, add more base to maintain a neutral to slightly basic pH (7-9).[9]
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it should be collected in a designated "Aqueous Hazardous Waste" container for professional disposal.[9] Do not pour the neutralized solution down the drain without consulting your institution's environmental health and safety (EHS) office, as local regulations may vary.[8]
-
3. Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Step 1: Evacuate: Clear the immediate area of all non-essential personnel.[5]
-
Step 2: Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Step 3: Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like sawdust. [8]
-
Step 4: Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[9]
-
Step 5: Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Step 6: Report: Inform your laboratory supervisor and institutional EHS office about the spill.[9]
Data Presentation
| Parameter | Guideline | Reference |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1][2] |
| Handling Location | Chemical fume hood. | [8] |
| Disposal of Bulk Quantities | Treat as hazardous waste; professional disposal required. | [1][2][9] |
| Disposal of Small Quantities | Neutralization with a basic solution in an ice bath. | [8][9] |
| Neutralizing Agent | 5-10% Sodium Bicarbonate or dilute Sodium Hydroxide. | [8] |
| Spill Cleanup Absorbent | Dry, inert, non-combustible material (sand, vermiculite). | [5][8] |
Disposal Workflow Diagram
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
